Product packaging for GC-376(Cat. No.:CAS No. 1416992-39-6)

GC-376

Cat. No.: B607610
CAS No.: 1416992-39-6
M. Wt: 507.5 g/mol
InChI Key: BSPJDKCMFIPBAW-JPBGFCRCSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GC376 sodium is a dipeptide-based, broad-spectrum antiviral compound that acts as a potent inhibitor of 3C-like protease (3CLpro), also known as the main protease (Mpro) . This protease is an essential enzyme for viral replication in several virus families, making GC376 a valuable tool for antiviral research. Its mechanism of action involves targeting the catalytically active cysteine residue (Cys145 in SARS-CoV-2) in the protease's active site, forming a reversible covalent bond that effectively blocks the enzyme's ability to process viral polyproteins, thereby halting viral replication . GC376 has demonstrated significant research value across multiple areas. It is a key investigational drug for studying SARS-CoV-2 infection, exhibiting an IC50 of 1.5 µM against the viral Mpro and an EC50 of 0.18-0.91 µM in inhibiting viral replication in cell-based assays . Its activity extends to other coronaviruses , including feline infectious peritonitis virus (FIPV), which it was initially developed to treat, as well as MERS-CoV and SARS-CoV . Furthermore, GC376 shows promising broad-spectrum activity against viruses outside the coronavirus family, such as coxsackieviruses and picornaviruses, by inhibiting their analogous 3C protease (3Cpro) . This makes it an excellent compound for studying protease function and for developing pan-viral therapeutic strategies. The product is supplied as a stable powder and is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30N3NaO8S B607610 GC-376 CAS No. 1416992-39-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17-,20?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPJDKCMFIPBAW-JPBGFCRCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N3NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028041
Record name Sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416992-39-6
Record name GC-376
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1416992396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GC-376
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1NMJ5XDG5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of GC-376: A Covalent Inhibitor of 3CL Protease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GC-376 is a potent, broad-spectrum antiviral agent that has demonstrated significant efficacy against a range of coronaviruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Its primary target is the highly conserved 3C-like protease (3CLpro), also known as the main protease (Mpro), an enzyme essential for viral replication. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with 3CL protease, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.

Mechanism of Action: Covalent Inhibition of 3CL Protease

This compound functions as a prodrug that is converted to its active aldehyde form, GC-373, within the host cell. This active metabolite is a peptidomimetic inhibitor that targets the catalytic dyad of the 3CL protease, which is typically composed of a cysteine and a histidine residue. The mechanism of inhibition proceeds through the formation of a covalent bond between the aldehyde warhead of GC-373 and the catalytic cysteine residue (Cys145 in SARS-CoV-2 3CLpro) in the enzyme's active site.[1] This covalent modification effectively blocks the substrate-binding pocket and renders the enzyme inactive, thereby halting the proteolytic processing of the viral polyproteins and inhibiting viral replication.[2][3][4]

The interaction is a form of reversible covalent inhibition, where the newly formed hemithioacetal linkage can, under certain conditions, dissociate, restoring enzyme activity. However, the inhibitor exhibits a slow off-rate, leading to sustained inactivation of the protease.[5]

GC376_Mechanism Mechanism of this compound Action on 3CL Protease cluster_cell Host Cell cluster_protease 3CL Protease Active Site This compound (Prodrug) This compound (Prodrug) GC-373 (Active Aldehyde) GC-373 (Active Aldehyde) This compound (Prodrug)->GC-373 (Active Aldehyde) Conversion Catalytic Cysteine (Cys145) Catalytic Cysteine (Cys145) GC-373 (Active Aldehyde)->Catalytic Cysteine (Cys145) Nucleophilic Attack 3CL Protease (Active) 3CL Protease (Active) Inactive Complex Inactive Complex Catalytic Cysteine (Cys145)->Inactive Complex Covalent Bond Formation (Hemithioacetal)

Prodrug activation and covalent inhibition of 3CL protease by this compound.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against various coronaviral 3CL proteases has been quantified using enzyme inhibition assays, primarily Fluorescence Resonance Energy Transfer (FRET)-based methods. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate its potency.

VirusProtease MutantIC50 (µM)Ki (nM)Reference(s)
SARS-CoV-2Wild-type0.052 - 0.4240[6][7][8]
SARS-CoVWild-type-20[7]
MERS-CoVWild-type--[3]
Feline Infectious Peritonitis Virus (FIPV)Wild-type0.22.1[1][9]
Transmissible Gastroenteritis Virus (TGEV)Wild-type0.15-[9]
Porcine Epidemic Diarrhea Virus (PEDV)Wild-type0.15-[9]
SARS-CoV-2G15S--[3]
SARS-CoV-2M49I--[3]
SARS-CoV-2K90R--[3]
SARS-CoV-2P132H--[3]
SARS-CoV-2S46F--[3]

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET)-based Enzyme Inhibition Assay

This assay is widely used to determine the enzymatic activity of 3CL protease and the inhibitory potency of compounds like this compound.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CL protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity.

Methodology:

  • Reagents and Materials:

    • Purified recombinant 3CL protease.

    • FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans or Abz-SVTLQ↓SG-Tyr(NO2)-R).[1]

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • This compound serially diluted in assay buffer.

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • The 3CL protease is pre-incubated with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.[1]

    • The enzymatic reaction is initiated by the addition of the FRET substrate.

    • The fluorescence signal is monitored over time at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • The initial reaction velocities are calculated from the linear phase of the fluorescence increase.

    • For IC50 determination, the percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The data are then fitted to a dose-response curve.

    • For Ki determination, the enzymatic reactions are performed with varying concentrations of both the substrate and the inhibitor. The data are then analyzed using the Michaelis-Menten equation and its linearized forms (e.g., Lineweaver-Burk plot) to determine the mode of inhibition and the Ki value.[1]

FRET_Assay_Workflow FRET-based Enzyme Inhibition Assay Workflow A Reagent Preparation (3CLpro, this compound, FRET substrate) B Pre-incubation (3CLpro + this compound) A->B Step 1 C Reaction Initiation (Add FRET substrate) B->C Step 2 D Fluorescence Measurement (Kinetic read over time) C->D Step 3 E Data Analysis (Calculate initial velocities) D->E Step 4 F IC50/Ki Determination (Dose-response curve/Michaelis-Menten kinetics) E->F Step 5 Crystallography_Workflow X-ray Crystallography Workflow for 3CLpro-GC-376 Complex A Protein Expression & Purification (Recombinant 3CLpro) B Complex Formation (3CLpro + this compound) A->B C Crystallization (Vapor Diffusion) B->C D X-ray Diffraction Data Collection (Synchrotron) C->D E Structure Solution (Molecular Replacement) D->E F Model Building & Refinement E->F G Structural Analysis of Binding Mode F->G

References

GC-376: A Broad-Spectrum Inhibitor of Coronaviral Main Protease

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GC-376 is a dipeptide-based protease inhibitor that has demonstrated potent, broad-spectrum antiviral activity against a range of coronaviruses.[1][2] Originally investigated for the treatment of feline infectious peritonitis (FIP), a fatal coronavirus infection in cats, this compound has garnered significant attention for its potential therapeutic application against human coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and SARS-CoV-2, the causative agent of COVID-19.[1][2] This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, detailing its mechanism of action, in vitro efficacy, and the experimental protocols utilized for its evaluation.

Mechanism of Action

This compound is a prodrug of GC-373, which acts as a competitive, reversible inhibitor of the coronavirus main protease (Mpro), also known as the 3C-like protease (3CLpro).[2] Mpro plays a crucial role in the viral life cycle by cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps) that are essential for viral replication and transcription. By binding to the catalytic dyad of Mpro, GC-373 blocks this proteolytic activity, thereby halting the viral replication process. The high degree of conservation of the Mpro active site across different coronaviruses is the basis for the broad-spectrum activity of this compound.

Figure 1: Mechanism of action of this compound.

Antiviral Spectrum and Efficacy

The broad-spectrum antiviral activity of this compound has been demonstrated against a variety of coronaviruses in both enzymatic and cell-based assays. The following tables summarize the quantitative data on the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound Against Various Coronaviruses (Cell-Based Assays)
VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Feline Infectious Peritonitis Virus (FIPV) CRFKPlaque Reduction/CPE0.4 - 2>150>75 - >375[3]
Porcine Epidemic Diarrhea Virus (PEDV) VeroCPE Inhibition11.18 - 14.63>200>13.6 - >17.8[4]
SARS-CoV Vero E6Plaque ReductionNot explicitly stated in provided search results>100-[1]
MERS-CoV VeroCPE InhibitionNot explicitly stated in provided search results>100-[1]
SARS-CoV-2 Vero E6Plaque Reduction/CPE0.5 - 3.4>100>29.4 - >200[1][5]

EC50 (Half-maximal effective concentration): Concentration of the drug that inhibits 50% of viral activity. CC50 (Half-maximal cytotoxic concentration): Concentration of the drug that causes 50% cell death. SI (Selectivity Index): CC50/EC50; a measure of the drug's therapeutic window.

Table 2: Inhibitory Activity of this compound Against Coronavirus Main Proteases (Enzymatic Assays)
Virus Target MproAssay TypeIC50 (µM)Ki (nM)Reference(s)
FIPV Mpro FRET0.722.1[6][7]
PEDV Mpro FRET1.11-[6]
SARS-CoV Mpro FRET4.3520[6][7]
MERS-CoV Mpro FRET1.56-[6]
SARS-CoV-2 Mpro FRET0.8940[6][7]

IC50 (Half-maximal inhibitory concentration): Concentration of the inhibitor that reduces enzyme activity by 50%. Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antiviral activity of this compound.

Mpro Inhibition Assay (FRET-based)

This assay biochemically quantifies the inhibitory effect of this compound on the enzymatic activity of the coronavirus main protease.

FRET_Assay_Workflow Start Start Recombinant_Mpro Recombinant Mpro (Expression & Purification) Start->Recombinant_Mpro Incubation Incubate Mpro with this compound Recombinant_Mpro->Incubation FRET_Substrate FRET Substrate (Fluorophore-Quencher Pair) Add_Substrate Add FRET Substrate FRET_Substrate->Add_Substrate GC376_Dilutions Serial Dilutions of this compound GC376_Dilutions->Incubation Incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Signal (Kinetic Reading) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a FRET-based Mpro inhibition assay.

Detailed Methodology:

  • Recombinant Mpro Expression and Purification: The gene encoding the Mpro of the target coronavirus is cloned into an expression vector and expressed in a suitable host system (e.g., E. coli). The recombinant protein is then purified to homogeneity using chromatography techniques.

  • FRET Substrate: A synthetic peptide substrate containing the Mpro cleavage sequence is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore.

  • Assay Procedure:

    • A fixed concentration of purified Mpro is pre-incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • The enzymatic reaction is initiated by the addition of the FRET substrate.

    • The fluorescence intensity is measured over time using a plate reader. Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis: The rate of fluorescence increase is proportional to the Mpro activity. The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve to a suitable equation.[8]

Cell-Based Antiviral Assays

These assays evaluate the ability of this compound to inhibit viral replication in a cellular context.

This is a gold-standard assay for quantifying infectious virus particles.

Detailed Methodology:

  • Cell Culture: A monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) is grown in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a known amount of virus (expressed as multiplicity of infection, MOI) for a defined period (e.g., 1 hour).

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are washed and overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of this compound.

  • Incubation: The plates are incubated for a period that allows for the formation of visible plaques (areas of cell death caused by viral replication).

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction at each this compound concentration is calculated relative to a no-drug control. The EC50 value is determined from the dose-response curve.

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Detailed Methodology:

  • Cell Seeding: Susceptible cells are seeded in 96-well plates.

  • Infection and Treatment: The cells are infected with the virus in the presence of serial dilutions of this compound.

  • Incubation: The plates are incubated until significant CPE is observed in the virus control wells (no drug).

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The percentage of CPE inhibition is calculated, and the EC50 value is determined.

Cytotoxicity Assay

This assay is crucial for determining the therapeutic window of an antiviral compound.

Detailed Methodology:

  • Cell Culture: The same cell line used for the antiviral assays is seeded in 96-well plates.

  • Compound Treatment: The cells are incubated with the same range of concentrations of this compound as used in the antiviral assays, but without the virus.

  • Incubation: The plates are incubated for the same duration as the antiviral assays.

  • Cell Viability Assessment: Cell viability is measured using an appropriate method (e.g., MTT, CellTox Green).[3]

  • Data Analysis: The percentage of cytotoxicity is calculated for each concentration, and the CC50 value is determined.

Conclusion

This compound is a potent, broad-spectrum inhibitor of a wide range of coronaviruses, targeting the highly conserved main protease. Its efficacy has been well-documented through a variety of in vitro assays. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of antiviral drug discovery and development, facilitating further investigation into the therapeutic potential of this compound and other Mpro inhibitors against existing and emerging coronaviruses.

References

The Genesis and Trajectory of GC-376: A 3C-Like Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GC-376 is a potent, broad-spectrum antiviral compound that has garnered significant attention for its efficacy against a range of coronaviruses, most notably the feline infectious peritonitis (FIP) virus and SARS-CoV-2, the causative agent of COVID-19. This dipeptidyl-based protease inhibitor targets the viral 3C-like protease (3CLpro), an enzyme essential for viral replication. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format for researchers, scientists, and drug development professionals.

Discovery and Development Timeline

The journey of this compound from a laboratory curiosity to a promising antiviral candidate has been marked by key collaborations and pivotal research findings.

  • 2006: A collaborative research effort was initiated between virologists at Kansas State University and medicinal chemists at Wichita State University to develop antiviral drugs targeting viral proteases.[1]

  • Early 2010s: The research collaboration successfully synthesized and identified a series of protease inhibitors, with this compound emerging as a particularly potent compound against feline infectious peritonitis (FIP), a fatal coronavirus-induced disease in cats.[1][2]

  • 2016: A pivotal study led by Dr. Niels Pedersen at the University of California, Davis, in collaboration with the Kansas State University team, demonstrated the in vivo efficacy of this compound in a field trial with cats suffering from FIP. The study showed that the compound could induce remission of the disease.[1]

  • September 2017: The results of the field trial were published, detailing the efficacy of this compound in treating various forms of FIP.[3][4]

  • September 2018: Anivive Lifesciences, a California-based animal health company, licensed the exclusive worldwide rights for the commercial development of this compound from Kansas State University.[1]

  • 2020: With the onset of the COVID-19 pandemic, research focus expanded to investigate the potential of this compound against SARS-CoV-2, given the highly conserved nature of the 3CL protease across coronaviruses.[5] Anivive Lifesciences submitted a pre-Investigational New Drug (pIND) application to the U.S. Food and Drug Administration (FDA) to explore this compound as a potential treatment for COVID-19 in humans.[6]

  • 2021: Further preclinical studies, including those on deuterated variants of this compound, demonstrated significant antiviral activity against SARS-CoV-2 in mouse models.[7][8]

Mechanism of Action

This compound is a prodrug of GC-373, a dipeptidyl aldehyde.[5][9] As a protease inhibitor, it specifically targets the 3C-like protease (3CLpro or Mpro), a cysteine protease crucial for the coronavirus life cycle.[3][5]

The 3CL protease is responsible for cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps) that are essential for viral replication and transcription.[10] this compound, in its active aldehyde form (GC-373), acts as a transition state inhibitor. The aldehyde warhead of GC-373 forms a reversible covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the active site of the 3CL protease.[5][11] This covalent modification blocks the substrate-binding pocket and inhibits the proteolytic activity of the enzyme, thereby halting the processing of the viral polyproteins and preventing the formation of a functional replication-transcription complex.[3][5]

G Coronavirus Replication and Inhibition by this compound cluster_host Virus Coronavirus Particle Entry Viral Entry & Uncoating Virus->Entry Attachment HostCell Host Cell ViralRNA Viral Genomic RNA (+ssRNA) Entry->ViralRNA Translation Translation by Host Ribosomes ViralRNA->Translation Assembly Virion Assembly ViralRNA->Assembly Polyproteins Polyproteins (pp1a, pp1ab) Translation->Polyproteins Proteolysis Proteolytic Cleavage Polyproteins->Proteolysis nsps Non-structural Proteins (nsps) (e.g., RdRp, Helicase) Proteolysis->nsps 3CLpro & PLpro RTC Replication/Transcription Complex (RTC) Formation nsps->RTC Replication RNA Replication & Transcription RTC->Replication Replication->ViralRNA New Genomes StructuralProteins Structural Proteins (S, E, M, N) Replication->StructuralProteins Subgenomic mRNAs -> Translation StructuralProteins->Assembly Release New Virion Release Assembly->Release Release->Virus New Virus Particles GC376 This compound (Prodrug) GC373 GC-373 (Active Aldehyde) GC376->GC373 Conversion in vivo GC373->Proteolysis Inhibition

Caption: Coronavirus replication pathway and the inhibitory action of this compound on polyprotein processing.

Preclinical Data

The antiviral activity of this compound has been evaluated in a variety of in vitro and in vivo models against several coronaviruses. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity of this compound against Viral Proteases
Virus TargetProteaseIC50KiReference
Feline Infectious Peritonitis Virus (FIPV)3CLpro0.2 µM2.1 nM[7][12][13]
SARS-CoV-23CLpro (Mpro)26.4 ± 1.1 nM12 ± 1.4 nM[10]
SARS-CoV3CLpro-20 nM[13]
MERS-CoV3CLpro--
Transmissible Gastroenteritis Virus (TGEV)3CLpro0.15 µM-[7]
Porcine Deltacoronavirus (PDCoV)3CLpro0.15 µM-[7]
Norovirus (NV)3Cpro--
Murine Hepatitis Virus (MHV)3CLpro--
Human Coronavirus 229E (HCoV-229E)3CLpro--
Bovine Coronavirus (BCoV)3CLpro--

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant. Note: Some values were reported in different studies with slight variations.

Table 2: In Vitro Antiviral Activity of this compound in Cell-Based Assays
VirusCell LineEC50CC50Selectivity Index (SI)Reference
SARS-CoV-2Vero E60.91 ± 0.03 µM>100 µM>110[10]
Feline Infectious Peritonitis Virus (FIPV)CRFK---
MERS-CoVVero E6---
SARS-CoVVero E6---
Human Coronavirus 229E (HCoV-229E)MRC-5---

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI = CC50/EC50.

Table 3: Pharmacokinetic Parameters of this compound
SpeciesAdministration RouteDoseTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Reference
Mouse (BALB/c)Intramuscular (i.m.)111 mg/kg0.22 ± 0.07--[1][14]
Rat (SD)Intramuscular (i.m.)111 mg/kg---[1][14]
CatSubcutaneous (s.c.)10 mg/kg---[12]

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the curve. Note: Detailed pharmacokinetic parameters were not always available in the public domain.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the key methodologies used in the evaluation of this compound.

Enzymatic Assays (FRET-based)

A fluorescence resonance energy transfer (FRET) assay is commonly used to determine the inhibitory activity of compounds against viral proteases.

G FRET-based Enzymatic Assay Workflow Start Start Reagents Prepare Reagents: - Recombinant 3CLpro - FRET substrate - this compound dilutions - Assay buffer Start->Reagents Incubation1 Pre-incubate 3CLpro with this compound Reagents->Incubation1 AddSubstrate Add FRET Substrate Incubation1->AddSubstrate Incubation2 Incubate at 37°C AddSubstrate->Incubation2 Measurement Measure Fluorescence Incubation2->Measurement Analysis Data Analysis: - Calculate initial velocity - Determine IC50 values Measurement->Analysis End End Analysis->End

Caption: Workflow for determining the inhibitory activity of this compound using a FRET assay.

  • Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. Cleavage of the substrate by the 3CL protease separates the fluorophore and quencher, resulting in an increase in fluorescence. The presence of an inhibitor like this compound prevents this cleavage, leading to a lower fluorescence signal.

  • Protocol Outline:

    • Recombinant 3CL protease is incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., 50 mM HEPES, 120 mM NaCl, 4 mM DTT, 30% Glycerol, pH 6.0) for a defined period (e.g., 30 minutes at 37°C).[15]

    • The FRET substrate (e.g., Dabcyl-KTSAVLQ/SGFRKME-Edans) is added to initiate the reaction.[15]

    • The reaction is monitored by measuring the fluorescence intensity over time using a microplate reader.

    • The initial reaction velocities are calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.[15]

Cell-Based Assays (Cytopathic Effect - CPE Assay)

Cell-based assays are crucial for evaluating the antiviral efficacy of a compound in a biological context. The cytopathic effect (CPE) reduction assay is a common method.

  • Principle: Many viruses cause visible damage to host cells, known as the cytopathic effect. An effective antiviral agent will protect the cells from virus-induced CPE.

  • Protocol Outline:

    • A confluent monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) is prepared in a 96-well plate.

    • The cells are infected with a specific titer of the virus.

    • The infected cells are then treated with serial dilutions of this compound.

    • The plates are incubated for a period sufficient for the virus to cause significant CPE in the untreated control wells (e.g., 3-5 days).

    • The CPE is visually assessed and can be quantified by staining the remaining viable cells with a dye such as crystal violet.

    • The half-maximal effective concentration (EC50) is calculated based on the concentration of this compound that inhibits CPE by 50%.[10]

In Vivo Efficacy Studies

Animal models are essential for evaluating the in vivo efficacy, safety, and pharmacokinetics of an antiviral drug.

  • Feline Infectious Peritonitis (FIP) Cat Studies:

    • Model: Client-owned cats with naturally occurring FIP or experimentally infected cats.[12][16]

    • Treatment Protocol: this compound was administered subcutaneously at a starting dose of 15 mg/kg every 12 hours for at least 12 weeks.[17] The drug was formulated in a solution of 10% ethanol and 90% PEG-400.[4][16]

    • Efficacy Endpoints: Resolution of clinical signs (fever, ascites, etc.), improvement in hematological parameters (e.g., lymphocyte counts), and reduction in viral load.[12][18]

  • SARS-CoV-2 Mouse Models:

    • Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.[2][5]

    • Treatment Protocol: Mice were infected with SARS-CoV-2 and then treated with this compound (e.g., 40 mg/kg per day, split into two doses) for a defined period (e.g., 7 days).[2]

    • Efficacy Endpoints: Increased survival, reduced weight loss, lower viral titers in the lungs and brain, and reduced lung pathology.[2][5][8]

Conclusion

This compound has a well-documented history of discovery and development, originating from a dedicated search for broad-spectrum antiviral agents. Its mechanism of action as a potent inhibitor of the coronavirus 3CL protease is well-characterized, and its preclinical efficacy against FIP and SARS-CoV-2 is supported by robust in vitro and in vivo data. The journey of this compound from a veterinary drug candidate to a potential therapeutic for human coronaviruses highlights the importance of a "One Health" approach to antiviral drug development. Further clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in treating coronavirus infections in both animals and humans.

References

Beyond the Virus: A Technical Guide to the Cellular Targets of GC-376

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GC-376, a dipeptide-based prodrug of a potent 3C-like protease (3CLpro) inhibitor, has demonstrated broad-spectrum antiviral activity against numerous coronaviruses. While its efficacy is primarily attributed to the inhibition of the viral main protease (Mpro), a critical enzyme in the viral replication cycle, emerging evidence reveals that the therapeutic window of this compound extends to host cellular targets. This technical guide provides an in-depth exploration of the cellular targets of this compound beyond viral proteases, focusing on its off-target interactions with host cell machinery. This document summarizes key quantitative data, details experimental protocols for target identification, and visualizes the implicated cellular pathways to offer a comprehensive resource for researchers in virology and drug development.

Introduction

The development of effective antiviral therapeutics is a cornerstone of global health security. This compound, and its active aldehyde form GC-373, have been at the forefront of research into broad-spectrum coronavirus inhibitors. The primary mechanism of action involves the covalent inhibition of the viral 3C-like protease (Mpro), thereby preventing the proteolytic processing of viral polyproteins necessary for viral replication.[1] However, a comprehensive understanding of a drug's interaction with the host cellular environment is paramount for predicting its efficacy, potential toxicity, and broader therapeutic applications. Recent studies have begun to elucidate the off-target effects of this compound, revealing a dual mechanism of action that includes the inhibition of host cell proteases. This guide delves into these non-viral targets, providing a technical overview for the scientific community.

Known Cellular Targets of this compound

Beyond its well-documented activity against viral proteases, this compound has been shown to interact with host cellular proteases, most notably Cathepsin L.

Cathepsin L: A Key Host Target

Emerging evidence points to a dual mechanism of action for this compound, involving the inhibition of both the viral Mpro and the host's Cathepsin L.[2] Cathepsin L is a lysosomal cysteine protease that plays a crucial role in the entry of several viruses, including coronaviruses, into host cells. By inhibiting Cathepsin L, this compound can impede viral entry, adding another layer to its antiviral activity. While the inhibitory effect on Cathepsin L is acknowledged, specific quantitative data such as IC50 and Ki values are still emerging in the literature.

Quantitative Inhibition Data

A precise understanding of the inhibitory potency of this compound against its cellular targets is crucial for evaluating its therapeutic potential and off-target effects. The following table summarizes the available quantitative data for the inhibition of viral and cellular proteases by this compound and its active form, GC-373.

Target ProteaseVirus/OrganismInhibitorIC50KiReference
Main Protease (Mpro)Feline Infectious Peritonitis Virus (FIPV)This compound-2.1 nM[3]
Main Protease (Mpro)SARS-CoVThis compound-20 nM[3]
Main Protease (Mpro)SARS-CoV-2This compound0.15 µM40 nM[3][4]
Main Protease (Mpro)SARS-CoV-2GC-3730.40 ± 0.05 µM-

Note: Data for the inhibition of human Cathepsin L by this compound is still under investigation and not yet widely published in the form of specific IC50 or Ki values.

Experimental Protocols for Target Identification

Identifying the cellular targets of a small molecule is a critical step in drug development. Several advanced proteomic techniques have been employed to elucidate the off-target interactions of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying drug-target engagement in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.

Experimental Workflow:

  • Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry. An increased amount of soluble target protein in the presence of this compound at higher temperatures indicates target engagement.

Detailed Protocol for CETSA Coupled with Western Blotting:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, A549) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvesting and Heating: Harvest cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a defined temperature gradient for a short duration (e.g., 3 minutes).

  • Lysis and Centrifugation: Subject the heated cells to freeze-thaw cycles for lysis. Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration using a BCA assay. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the protein of interest (e.g., anti-Cathepsin L). Use a secondary antibody conjugated to HRP for chemiluminescent detection. Quantify the band intensities to determine the degree of thermal stabilization.

Visualization of the CETSA Workflow:

CETSA_Workflow A Intact Cells B Treat with this compound or Vehicle A->B C Heat at Temperature Gradient B->C D Cell Lysis C->D E Centrifugation (Separate Soluble/ Insoluble Fractions) D->E F Western Blot or Mass Spectrometry E->F Affinity_Chromatography_Workflow A Immobilize GC-373 on Beads C Incubate Lysate with Beads A->C B Prepare Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Mass Spectrometry (LC-MS/MS) E->F Signaling_Pathway_Investigation GC376 This compound ViralProtease Viral Protease (e.g., Mpro) GC376->ViralProtease Inhibition HostProtease Host Protease (e.g., Cathepsin L) GC376->HostProtease Inhibition HostCell Host Cell ViralProtease->HostCell Affects HostProtease->HostCell Affects SignalingPathways Cellular Signaling Pathways (e.g., NF-κB, MAPK) HostProtease->SignalingPathways Modulation? SignalingPathways->HostCell Affects CellularProcesses Cellular Processes (e.g., Apoptosis, Autophagy) SignalingPathways->CellularProcesses Regulation CellularProcesses->HostCell Affects

References

Pharmacological Profile of GC-376: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GC-376 is a dipeptidyl-based broad-spectrum antiviral agent that has demonstrated significant efficacy against a range of coronaviruses. It functions as a prodrug, converting to its active aldehyde form, GC-373, which acts as a potent and reversible covalent inhibitor of the viral 3C-like protease (3CLpro or Main Protease, Mpro). This enzyme is critical for the proteolytic processing of viral polyproteins, a necessary step for viral replication. This compound has shown potent in vitro activity, inhibiting viral replication at nanomolar to low-micromolar concentrations, and has been notably successful in in vivo studies for the treatment of Feline Infectious Peritonitis (FIP), a fatal coronavirus infection in cats. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative efficacy data, pharmacokinetic properties, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound is a prodrug designed as a bisulfite adduct of the active aldehyde inhibitor, GC-373. Upon administration, it converts to GC-373, which targets the highly conserved 3C-like protease (3CLpro) of coronaviruses.

The mechanism involves the following key steps:

  • Prodrug Conversion: this compound releases its active aldehyde payload, GC-373.

  • Target Binding: GC-373 enters the active site of the 3CLpro enzyme.

  • Covalent Inhibition: The aldehyde warhead of GC-373 forms a reversible covalent bond with the sulfur atom of the catalytic cysteine residue (e.g., Cys145 in SARS-CoV-2 Mpro). This reaction forms a hemithioacetal.

  • Enzyme Inactivation: The formation of this covalent adduct blocks the catalytic activity of the protease.

  • Replication Blockade: By inactivating 3CLpro, GC-373 prevents the cleavage of the viral polyproteins (pp1a and pp1ab) into their functional non-structural proteins (NSPs). This interruption of the viral lifecycle effectively halts viral replication.

The high efficacy and broad-spectrum nature of this compound are attributed to the highly conserved structure of the 3CLpro active site across numerous coronaviruses.[1]

GC376_Mechanism Mechanism of Action for this compound cluster_host_cell Host Cell Cytoplasm GC376 This compound (Prodrug) GC373 GC-373 (Active Aldehyde) GC376->GC373 Conversion Protease 3CL Protease (3CLpro) GC373->Protease Forms Covalent Bond (Hemithioacetal) CoV_RNA Coronavirus Genomic RNA Polyprotein Viral Polyproteins (pp1a, pp1ab) CoV_RNA->Polyprotein Translation Polyprotein->Protease Contains NSPs Functional Viral Proteins (NSPs) Protease->NSPs Cleavage Action Replication Viral Replication Complex (Assembly & RNA Synthesis) NSPs->Replication NewVirus New Virions Replication->NewVirus FRET_Assay_Workflow Workflow for a FRET-based 3CLpro Inhibition Assay A 1. Prepare Reagents - 3CLpro Enzyme - this compound Dilutions - FRET Substrate B 2. Pre-incubation Add Enzyme + this compound to Plate Incubate @ 37°C for 30 min A->B C 3. Initiate Reaction Add FRET Substrate to all wells B->C D 4. Kinetic Reading Measure Fluorescence Increase (Ex: 320nm, Em: 420nm) C->D E 5. Data Analysis - Calculate Reaction Rates - Normalize to Controls - Plot Dose-Response Curve D->E F 6. Determine IC50 Value E->F

References

Methodological & Application

Application Notes and Protocols: GC-376 in vitro Assay for Mpro Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GC-376 is a dipeptide-based prodrug of a potent aldehyde inhibitor, GC-373, which targets the main protease (Mpro or 3CLpro) of various coronaviruses. Mpro is a crucial enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional proteins required for viral replication. The inhibition of Mpro is a key strategy for the development of antiviral therapeutics. This compound has demonstrated significant inhibitory activity against the Mpro of several coronaviruses, including SARS-CoV-2, the causative agent of COVID-19. This document provides a detailed protocol for an in vitro fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory potency of this compound against Mpro.

Principle of the Assay

This protocol utilizes a FRET-based enzymatic assay to measure the proteolytic activity of Mpro. The assay employs a synthetic peptide substrate that contains a fluorophore and a quencher at its ends. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzymatic activity. The inhibitory effect of compounds like this compound is quantified by measuring the reduction in the rate of fluorescence increase in their presence.

Quantitative Data Summary

The inhibitory potency of this compound against Mpro from various coronaviruses has been determined in several studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify the inhibitor's efficacy.

Parameter Virus Value Reference
IC50 SARS-CoV-20.03–0.16 µM[1][1]
SARS-CoV-20.89 µM[2][2]
Feline Infectious Peritonitis Virus (FIPV)0.72 µM[2]
SARS-CoV4.35 µM[2]
MERS-CoV1.56 µM[2]
Porcine Epidemic Diarrhea Virus (PEDV)1.11 µM[2]
Transmissible Gastroenteritis Coronavirus (TGEV)0.82 µM[2]
Ki SARS-CoV-2 Mpro40 nM[3][4]
SARS-CoV Mpro20 nM[3][4]
Feline Infectious Peritonitis Virus (FIPV) Mpro2.1 nM[3][4]

Experimental Protocol: FRET-Based Mpro Inhibition Assay

This protocol is a synthesis of methodologies described in the scientific literature.[3][5][6]

Materials and Reagents
  • Mpro Enzyme: Purified recombinant Mpro from the target coronavirus.

  • FRET Substrate: A fluorescently labeled peptide substrate for Mpro (e.g., Abz-SVTLQSG-Y(NO2)-R).[3][7]

  • This compound: Test inhibitor.

  • Assay Buffer: e.g., 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.[6]

  • DMSO: For dissolving the test compound.

  • 96-well or 384-well black microplates: For fluorescence measurements.

  • Fluorescence plate reader: Capable of excitation at ~320-360 nm and emission at ~420-480 nm.[3][8]

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, this compound) serial_dil Prepare Serial Dilutions of this compound prep_reagents->serial_dil add_inhibitor Add this compound Dilutions to Wells serial_dil->add_inhibitor add_enzyme Add Mpro Enzyme to Wells add_enzyme->add_inhibitor pre_incubate Pre-incubate Enzyme and Inhibitor add_inhibitor->pre_incubate add_substrate Add FRET Substrate to Initiate Reaction pre_incubate->add_substrate measure_fluor Measure Fluorescence Kinetics add_substrate->measure_fluor calc_rate Calculate Initial Reaction Rates (Slopes) measure_fluor->calc_rate plot_data Plot % Inhibition vs. [this compound] calc_rate->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Workflow for the in vitro Mpro inhibition assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare the assay buffer and store it at 4°C.

    • Prepare a stock solution of the FRET substrate in DMSO and store it protected from light.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the Mpro enzyme to the desired working concentration in assay buffer. Keep the enzyme on ice.

  • Assay Setup:

    • Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations for testing. Ensure the final DMSO concentration in all wells is constant and low (e.g., <1-2.5%).[5]

    • In a black microplate, add the Mpro enzyme solution to each well.

    • Add the different concentrations of the this compound dilutions to the respective wells. Include wells with DMSO only as a negative control (100% enzyme activity) and wells without enzyme as a background control.

    • Pre-incubate the plate with the enzyme and inhibitor for a specified time (e.g., 30 minutes) at the assay temperature (e.g., 37°C).[8]

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of approximately 320-360 nm and an emission wavelength of approximately 420-480 nm.[3][8] Readings should be taken at regular intervals (e.g., every 30-60 seconds) for a duration sufficient to obtain the initial linear phase of the reaction (e.g., 7-15 minutes).[3]

  • Data Analysis:

    • For each concentration of this compound, determine the initial reaction velocity by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Slope of test well / Slope of negative control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Signaling Pathway and Mechanism of Action

This compound is a prodrug that is converted to its active aldehyde form, GC-373. This active form acts as a competitive, reversible covalent inhibitor of Mpro. The aldehyde warhead of GC-373 forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its proteolytic activity.

G cluster_pathway Mechanism of Mpro Inhibition by this compound GC376 This compound (Prodrug) GC373 GC-373 (Active Aldehyde) GC376->GC373 Conversion Mpro_inactive Inactive Mpro-Inhibitor Complex GC373->Mpro_inactive Covalent Bonding Mpro_active Active Mpro (Cys145-SH) Mpro_active->Mpro_inactive Functional_Proteins Functional Viral Proteins Mpro_active->Functional_Proteins Cleavage Replication_Blocked Viral Replication Blocked Mpro_inactive->Replication_Blocked Polyprotein Viral Polyprotein Polyprotein->Functional_Proteins

Caption: Mechanism of Mpro inhibition by this compound.

References

Application Notes and Protocols: Cell-Based Assay Design for Determining GC-376 Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GC-376 is a potent broad-spectrum antiviral agent that shows significant promise in the inhibition of a wide range of viruses, most notably coronaviruses. It is a prodrug of GC-373, which acts as a competitive inhibitor of the 3C-like protease (3CLpro) or main protease (Mpro).[1][2] This enzyme is crucial for the replication of many viruses as it is responsible for cleaving viral polyproteins into functional proteins.[3] By binding to the cysteine residue in the active site of Mpro, this compound effectively blocks this process, thereby halting viral replication.[4][5] this compound has demonstrated in vitro efficacy against numerous coronaviruses, including SARS-CoV-2, Middle East respiratory syndrome coronavirus (MERS-CoV), feline infectious peritonitis virus (FIPV), and porcine epidemic diarrhea virus (PEDV), as well as noroviruses.[1][4][6]

These application notes provide detailed protocols for cell-based assays to determine the antiviral activity of this compound. The described methods include a plaque reduction assay for quantifying the inhibition of viral replication, a cytopathic effect (CPE) inhibition assay for assessing the protective effects of the compound on host cells, and a cytotoxicity assay to evaluate the compound's safety profile.

Data Presentation

The antiviral efficacy and cytotoxicity of this compound can be quantified and summarized for clear comparison. The following tables present representative data for the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) of this compound against various coronaviruses in different cell lines.

Table 1: Antiviral Activity (EC50) of this compound against Various Coronaviruses

VirusCell LineEC50 (µM)Reference
SARS-CoV-2Vero E60.70[7]
SARS-CoV-2Vero E63.37[8]
SARS-CoV---Not Specified[8]
MERS-CoV---Not Specified[8]
Feline Infectious Peritonitis Virus (FIPV)---Not Specified[8]
Human Coronavirus NL63 (HCoV-NL63)Caco-20.7013[1]

Table 2: Cytotoxicity (CC50) of this compound in Vero Cells

Cell LineCC50 (µM)Reference
Vero E6>200[8]
Vero>200[7]

Note: EC50 and CC50 values can vary depending on the specific cell line, virus strain, and assay conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to handle all live viruses in a biosafety level 3 (BSL-3) or higher containment laboratory, following all institutional and national safety guidelines.

Cell Lines and Virus Propagation
  • Cell Line: Vero E6 (African green monkey kidney epithelial) cells are a commonly used and suitable cell line for the propagation of coronaviruses like SARS-CoV-2.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • Virus Strain: SARS-CoV-2 (e.g., USA-WA1/2020 isolate) can be used.

  • Virus Propagation: Propagate the virus in Vero E6 cells. Collect the supernatant when cytopathic effects are observed in 80-90% of the cells. Centrifuge to remove cell debris, aliquot the supernatant containing the virus, and store at -80°C.

  • Virus Titration: Determine the virus titer using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock of known titer (PFU/mL)

  • This compound

  • DMEM with 2% FBS

  • Agarose (low-melting point)

  • Formaldehyde (10%)

  • Crystal Violet solution (0.5% in 20% methanol)

  • Phosphate-buffered saline (PBS)

  • 24-well plates

Protocol:

  • Cell Seeding: Seed Vero E6 cells in 24-well plates at a density of 2 x 10^5 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM with 2% FBS.

  • Virus Infection: Aspirate the culture medium from the cells. Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After incubation, remove the virus inoculum and wash the cells once with PBS. Add the serially diluted this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Agarose Overlay: Prepare a 2X DMEM with 4% FBS and a 1.6% solution of low-melting-point agarose. Mix them in a 1:1 ratio to get a final concentration of 0.8% agarose in DMEM with 2% FBS. Overlay the cells with this mixture.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Fixation and Staining:

    • Fix the cells by adding 10% formaldehyde to each well and incubating for at least 4 hours.

    • Carefully remove the agarose overlay.

    • Stain the cells with 0.5% crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water and let them air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of an antiviral compound to protect cells from the virus-induced damage known as the cytopathic effect.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • This compound

  • DMEM with 2% FBS

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar MTT/XTT-based assay kit

  • 96-well plates

Protocol:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.

  • Compound and Virus Addition:

    • Prepare serial dilutions of this compound.

    • Aspirate the medium and add the diluted compound to the cells.

    • Infect the cells with SARS-CoV-2 at a specific MOI (e.g., 0.01).

    • Include a virus control (cells + virus, no compound), a cell control (cells only), and a compound control (cells + compound, no virus).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, until CPE is observed in approximately 90% of the virus control wells.

  • Viability Assessment:

    • Visually inspect the plates for CPE under a microscope.

    • Quantify cell viability using a commercial assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the cell control.

    • Determine the EC50 value by plotting the percentage of CPE inhibition against the log of the compound concentration.

Cytotoxicity Assay

This assay is essential to determine the concentration range at which this compound is toxic to the host cells, allowing for the calculation of the selectivity index (SI = CC50/EC50).

Materials:

  • Vero E6 cells

  • This compound

  • DMEM with 10% FBS

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar MTT/XTT-based assay kit

  • 96-well plates

Protocol:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM with 10% FBS.

    • Aspirate the medium and add the diluted compound to the cells.

    • Include a cell control (no compound).

  • Incubation: Incubate the plates for the same duration as the antiviral assays (e.g., 48-72 hours) at 37°C with 5% CO2.

  • Viability Assessment: Quantify cell viability using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the cell control.

    • Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

Coronavirus_Replication_Cycle cluster_cell Host Cell Entry 1. Viral Entry (Endocytosis) Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Polyproteins (pp1a/ab) Uncoating->Translation Proteolysis 4. Polyprotein Cleavage by Mpro/PLpro Translation->Proteolysis Replication 5. RNA Replication Proteolysis->Replication Non-structural proteins Transcription 6. Subgenomic RNA Transcription Replication->Transcription Assembly 8. Virion Assembly (ERGIC) Replication->Assembly Genomic RNA Protein_Synth 7. Structural Protein Synthesis (ER) Transcription->Protein_Synth Protein_Synth->Assembly Release 9. Exocytosis Assembly->Release Virus_Out Progeny Virus Release->Virus_Out New Virions GC376 This compound (Mpro Inhibitor) GC376->Inhibition Inhibition->Proteolysis Inhibits Mpro Virus Coronavirus Virus->Entry

Caption: Coronavirus replication cycle and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis Cell_Culture 1. Culture Vero E6 Cells Plaque_Assay Plaque Reduction Assay Cell_Culture->Plaque_Assay CPE_Assay CPE Inhibition Assay Cell_Culture->CPE_Assay Cyto_Assay Cytotoxicity Assay Cell_Culture->Cyto_Assay Virus_Prop 2. Propagate & Titer Virus Stock Virus_Prop->Plaque_Assay Virus_Prop->CPE_Assay Compound_Prep 3. Prepare Serial Dilutions of this compound Compound_Prep->Plaque_Assay Compound_Prep->CPE_Assay Compound_Prep->Cyto_Assay EC50_Calc Calculate EC50 Plaque_Assay->EC50_Calc CPE_Assay->EC50_Calc CC50_Calc Calculate CC50 Cyto_Assay->CC50_Calc SI_Calc Calculate Selectivity Index (SI) EC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: General experimental workflow for evaluating this compound antiviral activity.

References

GC-376 Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for the antiviral compound GC-376 in various animal models, with a focus on feline and murine studies. The information compiled herein is intended to guide researchers in designing and executing preclinical studies involving this compound.

Introduction

This compound is a potent, broad-spectrum inhibitor of the 3C-like (3CL) protease, an enzyme essential for the replication of many coronaviruses.[1][2] It has shown significant therapeutic potential in treating Feline Infectious Peritonitis (FIP), a fatal coronavirus-induced disease in cats, and has been investigated as a potential therapeutic for SARS-CoV-2.[2] The effective delivery of this compound to the target site is crucial for its therapeutic efficacy. This document outlines the various administration routes that have been employed in animal models, along with detailed protocols and available pharmacokinetic data.

Mechanism of Action: 3CL Protease Inhibition

This compound is a prodrug that is converted to its active aldehyde form, GC-373, in vivo. GC-373 targets the highly conserved 3CL protease (also known as the main protease or Mpro) of coronaviruses. This enzyme is responsible for cleaving the viral polyproteins into functional proteins required for viral replication. By binding to the active site of the 3CL protease, GC-373 blocks this cleavage process, thereby inhibiting viral replication.

GC376_Mechanism_of_Action Coronavirus Coronavirus Viral Polyprotein Viral Polyprotein Coronavirus->Viral Polyprotein Translation Functional Viral Proteins Functional Viral Proteins Viral Polyprotein->Functional Viral Proteins Cleavage by 3CL Protease 3CL Protease (Mpro) 3CL Protease (Mpro) Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound (Prodrug) This compound (Prodrug) GC-373 (Active Form) GC-373 (Active Form) This compound (Prodrug)->GC-373 (Active Form) In vivo conversion Inhibition Inhibition GC-373 (Active Form)->Inhibition Inhibition->3CL Protease (Mpro)

Figure 1: Mechanism of action of this compound as a 3CL protease inhibitor.

Administration Routes and Protocols

The choice of administration route for this compound can significantly impact its pharmacokinetic profile and therapeutic efficacy. The following sections detail the protocols for various administration routes used in animal models.

Subcutaneous (SC) Administration

Subcutaneous injection is the most common and well-documented route for this compound administration, particularly in feline studies for FIP.

Experimental Protocol: Subcutaneous Injection in Cats

  • Animal Restraint: Gently restrain the cat. Having a second person to assist can be beneficial.[3] Offering a distraction, such as a high-value treat, can help keep the animal calm.[3]

  • Injection Site Preparation: The preferred injection site is the loose skin between the shoulder blades (scruff).[4] For long-haired cats, parting the fur or shaving a small patch can aid in visualization of the injection site.[3]

  • Dosage and Formulation:

    • Dosage: For FIP, a common starting dose is 15 mg/kg administered every 12 hours.[5]

    • Formulation: this compound is typically formulated in a vehicle of 5% ethanol, 30% propylene glycol, 45% PEG 400, and 20% water to a concentration of 40 mM.[6]

  • Administration Procedure:

    • Using your non-dominant hand, lift a fold of skin to create a "tent."[4]

    • Hold the syringe with the prepared this compound solution in your dominant hand.

    • Insert a sterile needle (typically 25-gauge or smaller) into the base of the skin tent at a 30-45 degree angle.[3]

    • Slightly pull back on the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and choose a different site.[7]

    • Depress the plunger to inject the solution.

    • Withdraw the needle and gently massage the injection site.[3]

  • Post-injection Monitoring: Monitor the cat for any signs of local irritation or adverse reactions. Transient stinging upon injection has been reported.[2]

SC_Workflow Start Start Restrain Animal Restrain Animal Start->Restrain Animal Prepare Injection Site Prepare Injection Site Restrain Animal->Prepare Injection Site Prepare this compound Solution Prepare this compound Solution Prepare Injection Site->Prepare this compound Solution Administer SC Injection Administer SC Injection Prepare this compound Solution->Administer SC Injection Monitor Animal Monitor Animal Administer SC Injection->Monitor Animal End End Monitor Animal->End

Figure 2: Experimental workflow for subcutaneous administration of this compound.

Intraperitoneal (IP) Administration

Intraperitoneal injection has been utilized in murine models for SARS-CoV-2 research.

Experimental Protocol: Intraperitoneal Injection in Mice

  • Animal Restraint: Securely restrain the mouse.

  • Injection Site: The injection should be made into the lower abdominal quadrant.

  • Dosage and Formulation:

    • Dosage: A common dosage is 20 mg/kg administered twice daily (totaling 40 mg/kg/day).[8][9]

    • Formulation: this compound can be dissolved in sterile water.[8]

  • Administration Procedure:

    • Tilt the mouse slightly with the head downwards to move the abdominal organs away from the injection site.

    • Insert a sterile needle (typically 25-27 gauge) into the lower quadrant of the abdomen at a 45-degree angle.

    • Aspirate to ensure that the needle has not entered the bladder or intestines.

    • Inject the solution.

    • Withdraw the needle.

  • Post-injection Monitoring: Observe the mouse for any signs of distress or adverse effects.

Oral (PO) Administration

Oral administration of this compound has been explored, although studies suggest it may have lower efficacy compared to parenteral routes.

Experimental Protocol: Oral Administration in Cats

  • Animal Restraint: Gently but firmly hold the cat. Wrapping the cat in a towel can help with restraint.[10]

  • Dosage and Formulation: The effective oral dose and optimal formulation are still under investigation. One study evaluated oral administration but did not specify the formulation beyond stating it was given orally.

  • Administration Procedure (General Guidance for Oral Medication):

    • Liquid Formulation:

      • Use a syringe to draw up the prescribed dose.

      • Gently hold the cat's head and insert the tip of the syringe into the side of the mouth, in the space behind the canine teeth.[11]

      • Slowly administer the liquid, allowing the cat to swallow. Do not tilt the cat's head back to avoid aspiration.[10][11]

    • Pill/Capsule Formulation:

      • Gently tilt the cat's head back, which often causes the lower jaw to open slightly.[11]

      • Use your other hand to place the pill as far back on the tongue as possible.[11]

      • Close the cat's mouth and gently stroke its throat to encourage swallowing.[11]

      • Following administration with a small amount of water or a treat can help ensure the medication is swallowed.[10]

  • Post-administration Monitoring: Observe the cat to ensure the medication was swallowed and for any signs of adverse effects.

Intravenous (IV) and Intramuscular (IM) Administration

Detailed protocols for the intravenous and intramuscular administration of this compound in animal models are not extensively reported in the currently available literature. Researchers planning to use these routes should adapt standard veterinary procedures for these types of injections, paying close attention to the appropriate formulation and concentration of this compound to ensure safety and efficacy.

Pharmacokinetic Data

The following tables summarize the available pharmacokinetic data for this compound following different administration routes in cats.

Table 1: Pharmacokinetic Parameters of this compound in Cats (Subcutaneous vs. Oral)

ParameterSubcutaneous (10 mg/kg)Oral
Cmax (ng/mL) ~10,000Lower than SC
Tmax (hours) ~2Not specified
Bioavailability FavorableLower than SC

Data adapted from studies on FIP in cats. Direct comparative values for oral administration are limited.

Discussion and Conclusion

The subcutaneous route is the most established and effective method for administering this compound in cats for the treatment of FIP. Intraperitoneal injections have been successfully used in mouse models for SARS-CoV-2 research. While oral administration is a more convenient option, current evidence suggests it may result in lower bioavailability and efficacy compared to parenteral routes. Further research is needed to optimize oral formulations and to establish detailed protocols and pharmacokinetic profiles for intravenous and intramuscular administration of this compound. Researchers should carefully consider the animal model, the therapeutic goal, and the available pharmacokinetic data when selecting an administration route for this compound in their studies.

References

Dosing and treatment protocols for GC-376 in feline infectious peritonitis

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for clinical use in animals without appropriate regulatory approval.

Introduction

Feline infectious peritonitis (FIP) is a highly fatal viral disease in cats, caused by a mutation of the feline enteric coronavirus (FECV).[1] The disease manifests in various forms, including effusive ('wet') and non-effusive ('dry') FIP, and has historically been considered untreatable.[1][2] GC-376 is a dipeptide-based protease inhibitor that has shown significant promise as a therapeutic agent against FIP.[3] It is a prodrug of GC-373, which acts as a potent inhibitor of the viral 3C-like (3CL) protease, an enzyme essential for viral replication.[4][5][6] These application notes provide a summary of dosing and treatment protocols for this compound based on published research, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a broad-spectrum, competitive, and reversible inhibitor of the main protease (Mpro), also known as the 3C-like protease (3CLpro), found in many coronaviruses.[4][7] The FIP virus (FIPV) relies on this protease to cleave large viral polyproteins (pp1a and pp1ab) into functional non-structural proteins that are necessary for assembling the viral replication and transcription complex.[4][8]

As a prodrug, this compound is an aldehyde bisulfite adduct that readily converts to its active aldehyde form, GC-373, under physiological conditions.[5][9] GC-373 then targets the catalytic dyad (Cys145 and His41) in the active site of the 3CL protease.[4] It forms a covalent bond with the cysteine residue, effectively blocking the enzyme's activity and halting the viral replication cycle.[8][9]

Mechanism_of_Action cluster_virus FIPV Life Cycle cluster_drug This compound Inhibition FIPV FIPV Entry RNA_Release Viral RNA Release FIPV->RNA_Release Translation Translation of Polyproteins (pp1a, pp1ab) RNA_Release->Translation Cleavage Polyprotein Cleavage Translation->Cleavage Replication RNA Replication & Transcription Cleavage->Replication Protease 3CL Protease (Mpro) Cleavage->Protease Assembly Virion Assembly Replication->Assembly Release New Virions Released Assembly->Release GC376 This compound (Prodrug) GC373 GC-373 (Active Form) GC376->GC373 Conversion Inhibition Inhibition of Cleavage GC373->Inhibition Protease->Inhibition Inhibition->Cleavage Blocks

Caption: Mechanism of action for this compound in inhibiting FIPV replication.

Dosing and Administration Protocols

Published studies have primarily utilized subcutaneous administration of this compound. The formulation and dosing have been refined through both experimental and field trials.

Formulation

In research settings, this compound has been synthesized in a highly pure form and formulated at a concentration of 53 mg/ml in a solution of 10% ethanol and 90% polyethylene glycol 400 (PEG-400).[2][7]

Dosing Regimens

The following table summarizes dosing information from key studies. The dosage was increased from initial pharmacokinetic studies based on clinical response in early cases.[2]

Study TypeDosageFrequencyRouteDurationReference
Experimental Infection10 mg/kgEvery 12 hoursSubcutaneous (SC)14-20 days[2]
Clinical Field Trial15 mg/kgEvery 12 hoursSubcutaneous (SC)Minimum 12 weeks[2][10]
Dose Escalation (Relapse)Up to 50 mg/kgEvery 12 hoursSubcutaneous (SC)Extended as needed[1]

Clinical Efficacy and Outcomes

This compound has demonstrated the ability to induce rapid remission of clinical signs in many cats with FIP, particularly the effusive (wet) form.

Summary of a Key Field Trial

A significant field trial involving 20 client-owned cats with naturally occurring FIP provides crucial data on the efficacy and limitations of this compound.[2][10]

ParameterResult
Total Subjects 20 cats (3.3–82 months of age)
FIP Forms 14 wet or dry-to-wet FIP; 6 dry FIP
Initial Response 19 of 20 cats regained outward health within 2 weeks.[2][10]
Relapse Rate 13 of the 19 responders relapsed 1–7 weeks after initial or repeat treatment.[1][2][10]
Neurological Disease 8 of the 13 cats that relapsed developed severe neurologic signs. Cats with pre-existing neurologic signs were excluded.[1][2]
Final Remission 7 of 20 cats were in disease remission at the time of publication.[2]
Successful Cases Five kittens with wet FIP, treated for 12 weeks, remained in remission for 5-14 months post-treatment.[2][10]
Observed Side Effects

Treatment with this compound is associated with several side effects:

  • Transient stinging or pain upon injection.[1][2]

  • Occasional subcutaneous fibrosis and hair loss at injection sites.[1][2]

  • In kittens treated before 16-18 weeks of age, retarded development and abnormal eruption of permanent teeth were observed.[2][11]

Experimental Protocols

In Vivo Efficacy Study Protocol (Experimental Infection Model)

This protocol is a generalized methodology based on published studies for evaluating antiviral efficacy in an experimental setting.[12]

Experimental_Workflow A 1. Subject Selection (Specific-pathogen-free cats) B 2. FIPV Inoculation (e.g., Intraperitoneal) A->B C 3. Disease Monitoring (Clinical signs, fever, weight loss, lymphocyte counts) B->C D 4. Treatment Initiation (Upon reaching pre-defined clinical disease stage) C->D E 5. This compound Administration (e.g., 15 mg/kg SC q12h) D->E F 6. Control Group (Placebo/Vehicle) D->F G 7. Outcome Assessment (Reversal of clinical signs, viral load reduction, survival) E->G F->G

Caption: Generalized workflow for an in vivo experimental study of this compound.

  • Animal Model: Specific-pathogen-free (SPF) kittens.

  • Virus Inoculation: Intraperitoneal injection of a standardized dose of FIPV (e.g., FIPV-DF2 strain).

  • Monitoring: Daily monitoring for clinical signs of FIP, including rectal temperature, body weight, appetite, and the presence of ascites. Blood samples are collected periodically to monitor lymphocyte counts.[13]

  • Treatment Initiation: Treatment with this compound or a placebo vehicle is initiated once cats develop definitive clinical signs of FIP (e.g., fever, lymphopenia, and ascites).

  • Drug Administration: this compound is administered subcutaneously at a specified dose (e.g., 10-15 mg/kg) every 12 hours.

  • Data Collection: Continue daily monitoring of clinical parameters. Collect samples (e.g., ascites fluid, tissue samples) to measure viral load via RT-qPCR.[12]

  • Endpoint: The study may conclude after a fixed treatment duration (e.g., 20 days) or be extended to monitor for relapse. Efficacy is determined by the reversal of clinical signs, reduction in viral load, and long-term survival compared to the control group.[12]

In Vitro Antiviral Assay (CPE Inhibition)

This protocol outlines a method to determine the in vitro efficacy of this compound against FIPV.[14]

  • Cell Culture: Felis catus whole fetus (fcwf-4) cells are seeded in 96-well plates and grown to confluency.

  • Drug Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Cells are infected with a known titer of FIPV.

  • Treatment: The prepared dilutions of this compound are added to the infected cells. Control wells include virus-only (no drug) and cells-only (no virus, no drug).

  • Incubation: The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (typically 2-3 days).

  • Assessment: The inhibition of CPE is observed and scored visually or quantified using a cell viability assay (e.g., MTT assay).

  • Calculation: The 50% inhibitory concentration (IC₅₀) is calculated, representing the drug concentration required to inhibit viral CPE by 50%. Published studies report an IC₅₀ for this compound against FIPV in the range of 0.4–2 μM.[14]

FIP Treatment Protocol Logic

The following diagram illustrates a logical flow for a hypothetical treatment protocol based on findings from clinical studies, highlighting decision points and outcomes.

Treatment_Protocol start Diagnosis of FIP (Non-neurological) treat Initiate this compound Treatment (15 mg/kg SC q12h) start->treat monitor Monitor Clinical Response (Temp, Appetite, Effusion) treat->monitor assess Assess after 2 Weeks monitor->assess good_response Good Clinical Response: Signs Resolving assess->good_response Yes poor_response Poor or No Response assess->poor_response No continue_treat Continue Treatment for Minimum 12 Weeks good_response->continue_treat remission Disease Remission (Monitor for Relapse) continue_treat->remission relapse Relapse After Treatment remission->relapse Potential reassess Re-evaluate Diagnosis/ Consider Alternative Therapy poor_response->reassess neuro_signs Relapse with Neurological Signs relapse->neuro_signs non_neuro_relapse Non-Neurological Relapse relapse->non_neuro_relapse increase_dose Consider Dose Increase or Extended Treatment non_neuro_relapse->increase_dose

References

Application Notes and Protocols for the Quantification of GC-376 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GC-376 is a potent inhibitor of the main protease (Mpro or 3CLpro) of several coronaviruses, including the virus responsible for Feline Infectious Peritonitis (FIP) and SARS-CoV-2. As a prodrug of GC-373, it demonstrates significant antiviral activity, making it a compound of interest in drug development. Accurate measurement of this compound concentrations in plasma is critical for pharmacokinetic studies, dose-response evaluations, and overall preclinical and clinical development.

These application notes provide detailed protocols for the quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical assays.

Principle of the Method

The concentration of this compound in plasma samples is determined by LC-MS/MS. The method involves protein precipitation to extract the analyte from the plasma matrix, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer. Quantification is achieved by comparing the peak area ratio of this compound to a stable isotope-labeled internal standard (SIL-IS) against a calibration curve prepared in a matching biological matrix.

I. Bioanalytical Method using LC-MS/MS

This protocol is based on established methodologies for the quantification of small molecule antiviral drugs in plasma and is tailored for this compound.

Experimental Protocol

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Control (drug-free) plasma (e.g., human, rat, cat)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions.

  • Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration standards and quality control (QC) samples.

4. Preparation of Calibration Standards and Quality Control Samples

  • Spike control plasma with the appropriate working solutions of this compound to prepare calibration standards at a minimum of six concentration levels.

  • Prepare QC samples in the same manner at a minimum of three concentration levels: low, medium, and high.

5. Sample Preparation: Protein Precipitation

  • Pipette 50 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 15,000 x g for 7 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

6. LC-MS/MS Conditions

ParameterRecommended Setting
LC Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start with low %B, ramp up to high %B, then re-equilibrate
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Dependent on instrument
Gas Flow Rates Dependent on instrument
MRM Transitions To be determined by direct infusion of this compound and IS

7. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of this compound in unknown samples and QC samples from the calibration curve.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent and reproducible
Matrix Effect CV of the internal standard-normalized matrix factor ≤ 15%
Stability Analyte stable under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (200 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (15,000 x g, 7 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: Experimental workflow for this compound quantification in plasma.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of a small molecule antiviral drug in plasma. Specific values for this compound would need to be determined during method validation.

ParameterTypical Value/Range
Linearity Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (CV%) < 10%
Inter-day Precision (CV%) < 12%
Intra-day Accuracy (% Bias) -8% to +7%
Inter-day Accuracy (% Bias) -10% to +9%
Extraction Recovery > 85%
Matrix Effect Minimal (< 15% CV)

Signaling Pathway and Logical Relationships

logical_relationship pk_study Pharmacokinetic Study Design sample_collection Plasma Sample Collection pk_study->sample_collection sample_processing Sample Processing (Protein Precipitation) sample_collection->sample_processing lcms_analysis LC-MS/MS Analysis sample_processing->lcms_analysis data_interpretation Data Interpretation (Concentration vs. Time) lcms_analysis->data_interpretation pk_parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) data_interpretation->pk_parameters

Caption: Logical flow from study design to pharmacokinetic parameter determination.

Conclusion

The provided protocols and information offer a comprehensive guide for the development and validation of a robust LC-MS/MS method for the quantification of this compound in plasma. Adherence to these guidelines will ensure the generation of high-quality data suitable for supporting drug development programs. The successful application of this method will enable researchers to accurately characterize the pharmacokinetic profile of this compound, a critical step in its evaluation as a potential therapeutic agent.

Crystallography of GC-376 Bound to 3CL Protease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallographic study of GC-376, a potent inhibitor, in complex with the 3C-like (3CL) protease of coronaviruses. This compound is a prodrug that converts to its active aldehyde form, GC-373, and forms a covalent bond with the catalytic cysteine residue in the active site of the 3CL protease, thereby inhibiting viral replication.[1][2][3] Understanding the structural basis of this interaction is crucial for the development of broad-spectrum antiviral therapeutics.

Data Presentation

The following tables summarize the key crystallographic data and refinement statistics for the 3CL protease of Feline Coronavirus (FCoV) and SARS-CoV-2 in complex with this compound/GC-373.

Table 1: Crystallographic Data Collection and Refinement Statistics for FCoV 3CLpro in complex with this compound/GC-373

ParameterFIPV Mpro - this compoundFIPV Mpro - GC-373
PDB ID7SMV[1][4]7SNA[1]
Resolution (Å)1.93[1][4]2.05[1]
Space GroupP2₁2₁2₁[1]C2[1]
Data Collection
Wavelength (Å)Not specifiedNot specified
Resolution range (Å)Not specifiedNot specified
No. of unique reflectionsNot specifiedNot specified
Completeness (%)Not specifiedNot specified
MultiplicityNot specifiedNot specified
I/σ(I)Not specifiedNot specified
R-mergeNot specifiedNot specified
Refinement
R-work0.191[4]Not specified
R-free0.245[4]Not specified
No. of atoms4,940[4]Not specified
ProteinNot specifiedNot specified
LigandNot specifiedNot specified
WaterNot specifiedNot specified
R.m.s. deviations
Bond lengths (Å)Not specifiedNot specified
Bond angles (°)Not specifiedNot specified

Table 2: Crystallographic Data Collection and Refinement Statistics for SARS-CoV-2 3CLpro in complex with this compound

ParameterSARS-CoV-2 Mpro - this compound
PDB ID7CBT[5]
Resolution (Å)2.35[5]
Space GroupNot specified
Data Collection
Wavelength (Å)Not specified
Resolution range (Å)Not specified
No. of unique reflectionsNot specified
Completeness (%)Not specified
MultiplicityNot specified
I/σ(I)Not specified
R-mergeNot specified
Refinement
R-work0.209[5]
R-free0.292[5]
No. of atoms4,851[5]
ProteinNot specified
LigandNot specified
WaterNot specified
R.m.s. deviations
Bond lengths (Å)Not specified
Bond angles (°)Not specified

Experimental Protocols

Protein Expression and Purification of 3CL Protease

This protocol outlines the general steps for obtaining highly pure 3CL protease for crystallographic studies.

Workflow for Protein Expression and Purification

G cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transformation of E. coli with 3CLpro plasmid Culture Culture E. coli in LB medium Transformation->Culture Inoculation Induction Induce protein expression with IPTG Culture->Induction At OD600 ~0.6-0.8 Harvesting Harvest cells by centrifugation Induction->Harvesting Incubate at 16°C Lysis Cell lysis by sonication Harvesting->Lysis Clarification Centrifugation to remove cell debris Lysis->Clarification AffinityChrom Affinity Chromatography (e.g., Ni-NTA) Clarification->AffinityChrom Cleavage Tag cleavage (e.g., TEV protease) AffinityChrom->Cleavage SizeExclusion Size Exclusion Chromatography Cleavage->SizeExclusion PurityCheck Purity assessment (SDS-PAGE) SizeExclusion->PurityCheck

Figure 1. Workflow for 3CL protease expression and purification.

Protocol Steps:

  • Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with a plasmid vector containing the gene for the 3CL protease.

  • Cell Culture: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Reduce the temperature to 16-20°C and continue to grow for another 16-24 hours.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation.

  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., containing Tris-HCl, NaCl, and imidazole) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Affinity Chromatography: Load the supernatant onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively and elute the protein with a high concentration of imidazole.

  • Tag Cleavage: If the protein has a cleavable tag, incubate the eluted protein with a specific protease (e.g., TEV protease) to remove the tag.

  • Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column to separate the protease from the cleaved tag and any remaining impurities.

  • Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Concentrate the pure protein to a suitable concentration for crystallization (e.g., 5-10 mg/mL).

Crystallization of the 3CL Protease-GC-376 Complex

This protocol describes the setup of crystallization trials for the 3CL protease in complex with this compound.

Logical Diagram for Crystallization

G Protein Purified 3CL Protease Incubation Incubate Protein with Inhibitor Protein->Incubation Inhibitor This compound Stock Solution Inhibitor->Incubation CrystallizationScreen Crystallization Screen Setup (Vapor Diffusion) Incubation->CrystallizationScreen CrystalGrowth Crystal Growth at Constant Temperature CrystallizationScreen->CrystalGrowth CrystalHarvesting Crystal Harvesting and Cryo-protection CrystalGrowth->CrystalHarvesting

Figure 2. Logical workflow for co-crystallization.

Protocol Steps:

  • Complex Formation: Incubate the purified 3CL protease with a 2-5 fold molar excess of this compound for at least 1 hour on ice to ensure complex formation.

  • Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method to screen for crystallization conditions. Mix the protein-inhibitor complex solution with a variety of crystallization screen solutions in a 1:1 ratio.

  • Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by varying the pH, precipitant concentration, and temperature to obtain diffraction-quality crystals.

  • Crystal Harvesting: Carefully harvest the crystals from the drop using a cryo-loop.

  • Cryo-protection: Briefly soak the crystals in a cryoprotectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

  • Vitrification: Flash-cool the crystals by plunging them into liquid nitrogen.

X-ray Diffraction Data Collection and Structure Determination

This protocol provides an overview of the steps involved in collecting and processing X-ray diffraction data to solve the crystal structure.

Experimental Workflow for Structure Determination

G Crystal Cryo-cooled Crystal DataCollection X-ray Diffraction Data Collection (Synchrotron) Crystal->DataCollection DataProcessing Data Processing (e.g., XDS, SCALA) DataCollection->DataProcessing Phasing Molecular Replacement (e.g., Phaser) DataProcessing->Phasing ModelBuilding Manual Model Building (e.g., Coot) Phasing->ModelBuilding Refinement Structure Refinement (e.g., Phenix) ModelBuilding->Refinement Validation Structure Validation Refinement->Validation Deposition Deposition to PDB Validation->Deposition

Figure 3. Workflow for X-ray data collection and structure determination.

Protocol Steps:

  • Data Collection: Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline.[1] Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

  • Data Processing: Process the raw diffraction images to integrate the reflection intensities and scale the data using software such as XDS or SCALA.[1]

  • Structure Solution: Solve the phase problem using molecular replacement with a known structure of a related 3CL protease as a search model.[1]

  • Model Building: Manually build the model of the protein and the inhibitor into the electron density map using software like Coot.[1]

  • Refinement: Refine the atomic coordinates, temperature factors, and other parameters against the experimental data using refinement software such as Phenix.[1]

  • Validation: Validate the quality of the final model using tools that check for geometric correctness and agreement with the diffraction data.

  • Deposition: Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).

References

Application Notes and Protocols for the Synthesis of GC-376 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of the broad-spectrum antiviral agent GC-376 and its analogs. This compound is a dipeptidyl bisulfite adduct prodrug that targets the main protease (Mpro or 3CLpro) of many RNA viruses, including coronaviruses. Upon administration, it is converted to its active aldehyde form, GC-373, which acts as a potent covalent inhibitor of the viral protease, an enzyme essential for viral replication.

Mechanism of Action

This compound functions as a prodrug, converting to the active aldehyde GC-373 under physiological conditions. GC-373 then inhibits the viral main protease (Mpro or 3CLpro) by forming a covalent bond with the catalytic cysteine residue in the enzyme's active site. This covalent modification blocks the protease's ability to cleave the viral polyprotein, thereby inhibiting viral replication.

Mechanism_of_Action cluster_host_cell Host Cell cluster_virus Viral Replication Cycle GC376 This compound (Prodrug) GC373 GC-373 (Active Aldehyde) GC376->GC373 Conversion Mpro Main Protease (Mpro/3CLpro) GC373->Mpro Covalent Inhibition Viral_RNA Viral RNA Polyprotein Polyprotein Viral_RNA->Polyprotein Translation Functional_Proteins Functional Viral Proteins Polyprotein->Functional_Proteins Cleavage Replication Viral Replication Functional_Proteins->Replication

Caption: Mechanism of action of this compound.

Experimental Protocols

The synthesis of this compound is a multi-step process that involves the synthesis of the dipeptidyl aldehyde intermediate (GC-373) followed by its conversion to the bisulfite adduct (this compound).

General Synthetic Workflow

The overall synthetic strategy involves standard peptide coupling reactions to assemble the dipeptide backbone, followed by the introduction of the aldehyde or a precursor, and finally, the formation of the bisulfite adduct.

Synthesis_Workflow Start Starting Materials (Protected Amino Acids) Coupling1 Peptide Coupling Start->Coupling1 Intermediate1 Dipeptide Intermediate Coupling1->Intermediate1 Modification Functional Group Modification Intermediate1->Modification Precursor Aldehyde Precursor (GC-373) Modification->Precursor Adduct_Formation Bisulfite Adduct Formation Precursor->Adduct_Formation Final_Product This compound Adduct_Formation->Final_Product Purification Purification and Characterization Final_Product->Purification

Caption: General synthetic workflow for this compound.
Protocol 1: Synthesis of the Aldehyde Precursor (GC-373)

This protocol is adapted from methodologies described in the literature for the synthesis of dipeptidyl aldehydes.

Materials:

  • N-Cbz-L-Leucine

  • L-γ-Glutamyl-γ-lactam methyl ester hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dess-Martin periodinane

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Peptide Coupling:

    • To a solution of N-Cbz-L-Leucine (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add L-γ-Glutamyl-γ-lactam methyl ester hydrochloride (1.0 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the dipeptide methyl ester.

  • Reduction of the Ester:

    • Dissolve the dipeptide methyl ester (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add DIBAL-H (diisobutylaluminium hydride) (1.1 eq) dropwise.

    • Stir the reaction at -78 °C for 2 hours.

    • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir until the layers separate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the corresponding alcohol.

  • Oxidation to the Aldehyde (GC-373):

    • Dissolve the alcohol (1.0 eq) in anhydrous DCM.

    • Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

    • Stir vigorously until the layers become clear.

    • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford GC-373 as a white solid.

Protocol 2: Synthesis of this compound from GC-373

This protocol describes the formation of the bisulfite adduct from the aldehyde precursor.

Materials:

  • GC-373 (aldehyde precursor)

  • Sodium bisulfite (NaHSO₃)

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve GC-373 (1.0 eq) in a mixture of ethyl acetate and ethanol (e.g., 2:1 v/v).

  • Add a solution of sodium bisulfite (1.0-1.2 eq) in water to the aldehyde solution.

  • Stir the mixture vigorously at room temperature for 2-4 hours. A white precipitate should form.

  • Collect the precipitate by filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the solid under vacuum to yield this compound as a white crystalline solid.

Synthesis of this compound Analogs

The synthesis of analogs of this compound typically involves modifications at the P2 and P3 positions of the dipeptide scaffold. This is achieved by using different N-protected amino acid starting materials in the peptide coupling step.

Example: Synthesis of an Analog with a Cyclopropyl Group at the P2 Position

To synthesize an analog with a cyclopropyl group at the P2 position instead of the isobutyl group of leucine, N-Cbz-cyclopropylglycine would be used in place of N-Cbz-L-Leucine in Protocol 1. The subsequent steps of reduction, oxidation, and bisulfite adduct formation would follow as described above.

Data Presentation

The following tables summarize the inhibitory activity of this compound and some of its analogs against the main proteases of various coronaviruses.

Table 1: In Vitro Inhibitory Activity of this compound and Analogs against Viral Proteases

CompoundP2 SubstituentP3 SubstituentTarget ProteaseIC₅₀ (µM)Reference
This compound IsobutylBenzylFIPV Mpro~0.2[1]
This compound IsobutylBenzylSARS-CoV-2 Mpro~0.03 - 0.5[2][3]
This compound IsobutylBenzylMERS-CoV Mpro~0.04[2]
Analog 1a CyclopropylBenzylFIPV Mpro~0.02[4]
Analog 1a CyclopropylBenzylSARS-CoV-2 Mpro~0.07[5]
Analog 2c Isobutyl3-FluorobenzylFIPV Mpro~0.01[4]
Analog 2c Isobutyl3-FluorobenzylSARS-CoV-2 Mpro~0.04[5]

Table 2: Antiviral Activity of this compound and Analogs in Cell-Based Assays

CompoundP2 SubstituentP3 SubstituentVirusCell LineEC₅₀ (µM)Reference
This compound IsobutylBenzylFIPVCRFK~0.1[1]
This compound IsobutylBenzylSARS-CoV-2Vero E6~0.5 - 1.5[2][5]
Analog 1a CyclopropylBenzylSARS-CoV-2Vero E6~0.57[5]
Analog 2c Isobutyl3-FluorobenzylSARS-CoV-2Vero E6~0.29[5]

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All chemical syntheses should be performed in a properly equipped laboratory with appropriate safety precautions. The yields and purity of the synthesized compounds may vary depending on the specific experimental conditions.

References

Application Notes and Protocols for GC-376 in Norovirus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GC-376 as an inhibitor of norovirus replication in vitro. Detailed protocols for key experiments are included to facilitate the evaluation of this compound and similar antiviral compounds.

Introduction

Noroviruses are a leading cause of acute gastroenteritis worldwide, with no approved antiviral therapies currently available. A significant target for antiviral drug development is the viral 3C-like protease (3CLpro), a cysteine protease essential for processing the viral polyprotein, a critical step in the virus replication cycle. This compound is a dipeptide-based bisulfite prodrug of the aldehyde GC-373. In aqueous solution, this compound readily converts to its active form, GC-373, which acts as a potent and reversible, competitive inhibitor of the norovirus 3CLpro.[1][2] By binding to the active site of the protease, this compound effectively blocks viral polyprotein processing and subsequently inhibits viral replication.[3][4]

Mechanism of Action

This compound targets the highly conserved 3C-like protease (3CLpro) of noroviruses. The active form, GC-373, forms a covalent bond with the catalytic cysteine residue (Cys139 in Norwalk virus 3CLpro) in the active site of the enzyme.[3][4][5] This interaction prevents the protease from cleaving the viral polyprotein into mature non-structural proteins, which are essential for the replication of the virus.[3][6]

cluster_0 Viral Replication Cycle cluster_1 Inhibition by this compound Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation 3CLpro 3CLpro Polyprotein->3CLpro Autocatalytic cleavage Mature Viral Proteins Mature Viral Proteins Polyprotein->Mature Viral Proteins Cleavage by 3CLpro Viral Replication Viral Replication Mature Viral Proteins->Viral Replication This compound This compound GC-373 GC-373 This compound->GC-373 Conversion GC-373->Inhibition

Mechanism of this compound inhibition of norovirus replication.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various noroviruses and related viruses.

Table 1: Inhibitory Activity of this compound against Norovirus 3C-like Protease (Enzyme-based Assay)

Virus StrainProteaseAssay TypeIC50 (µM)Reference
Norwalk Virus (NV)3CLproFRET0.61 - 3.48[4]
MD145 (GII)3CLproFRETComparable to NV[3][4]
Murine Norovirus-1 (MNV-1)3CLproFRETComparable to NV[3]

Table 2: Antiviral Activity of this compound in Cell-Based Assays

VirusCell LineAssay TypeEC50/ED50 (µM)Reference
Norwalk Virus (NV)HG23 (replicon)Replicon Assay0.3[7]
Murine Norovirus-1 (MNV-1)RAW 264.7CPE ReductionNot specified[4]
Feline Calicivirus (FCV)CRFKCPE Reduction35[4]

Table 3: Cytotoxicity of this compound

| Cell Line | Assay Type | CC50 (µM) | Reference | |---|---|---|---|---| | Vero E6 | CellTiter-Glo | >200 |[8] | | Various | Not specified | >100 |[9] |

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Protease Assay

This assay measures the enzymatic activity of norovirus 3CLpro and the inhibitory effect of compounds like this compound.

cluster_workflow FRET Assay Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, this compound) start->prep_reagents incubation Incubate 3CLpro with this compound prep_reagents->incubation add_substrate Add FRET Substrate incubation->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence analyze_data Analyze Data (Calculate IC50) measure_fluorescence->analyze_data end End analyze_data->end

Workflow for the FRET-based protease inhibition assay.

Materials:

  • Purified norovirus 3CLpro (e.g., from NV, MD145, or MNV-1)

  • FRET peptide substrate (e.g., Abz-SVTLQSG-Y(NO2)-R)

  • This compound

  • Assay Buffer (e.g., 20 mM HEPES, 200 mM NaCl, 0.4 mM EDTA, 4-6 mM DTT, pH 6.0-8.0)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create serial dilutions in assay buffer to achieve final concentrations ranging from 0.01 to 50 µM.[4]

  • In a 96-well black plate, add the purified 3CLpro to each well.

  • Add the diluted this compound or vehicle control (DMSO) to the wells containing the enzyme and incubate for 30 minutes at 37°C.[4]

  • Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Immediately measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission).[5]

  • Calculate the rate of substrate cleavage from the fluorescence data.

  • Determine the IC50 value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Norovirus Replicon-Based Cell Assay

This assay utilizes a cell line harboring a norovirus replicon to assess the effect of antiviral compounds on viral RNA replication.

Materials:

  • HG23 cells (human gastric tumor cells containing a Norwalk virus replicon)

  • Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics, and G418)

  • This compound

  • Reagents for RNA extraction and RT-qPCR

  • 96-well cell culture plates

Procedure:

  • Seed HG23 cells in a 96-well plate and allow them to adhere and grow to 80-90% confluency.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control.

  • Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).[10]

  • After incubation, lyse the cells and extract the total RNA.

  • Quantify the norovirus replicon RNA levels using a one-step or two-step RT-qPCR assay with primers and probes specific for the norovirus genome.[11]

  • Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH) to account for variations in cell number.

  • Calculate the EC50 value of this compound by plotting the percentage of viral replication inhibition against the logarithm of the inhibitor concentration.

Antiviral Assay in Human Intestinal Enteroids (HIEs)

HIEs provide a physiologically relevant model for studying human norovirus infection and testing antiviral compounds.

cluster_workflow HIE Antiviral Assay Workflow start Start culture_hie Culture and Differentiate 2D HIE Monolayers start->culture_hie prepare_virus Prepare Norovirus Inoculum culture_hie->prepare_virus treat_and_infect Treat HIEs with this compound and Infect with Norovirus prepare_virus->treat_and_infect incubation Incubate for 24-72 hours treat_and_infect->incubation harvest Harvest Cells and Supernatant incubation->harvest quantify_rna Quantify Viral RNA (RT-qPCR) harvest->quantify_rna assess_cytotoxicity Assess Cytotoxicity (e.g., LDH assay) harvest->assess_cytotoxicity analyze_data Analyze Data (Calculate EC50 and CC50) quantify_rna->analyze_data assess_cytotoxicity->analyze_data end End analyze_data->end

Workflow for antiviral testing in Human Intestinal Enteroids.

Materials:

  • Human intestinal enteroid (HIE) cultures

  • Differentiation medium

  • Human norovirus (HuNoV) stool filtrate

  • This compound

  • Reagents for RNA extraction and RT-qPCR

  • Reagents for cytotoxicity assay (e.g., LDH assay kit)

  • 96-well plates

Procedure:

  • Plate dissociated HIEs as 2D monolayers in 96-well plates and differentiate them into mature intestinal epithelial cells.[12]

  • Prepare serial dilutions of this compound in differentiation medium.

  • Pre-treat the differentiated HIE monolayers with the this compound dilutions or a vehicle control for a specified time.

  • Inoculate the HIEs with a standardized amount of HuNoV (e.g., 100 TCID50).[3]

  • Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.

  • Wash the cells to remove the inoculum and add fresh differentiation medium containing the respective concentrations of this compound.

  • Incubate the plates for 24 to 72 hours.

  • At the end of the incubation period, harvest the cell lysates and supernatants.

  • Extract viral RNA and quantify the viral genome equivalents using RT-qPCR.[13]

  • Determine the cytotoxicity of this compound in parallel by measuring the release of lactate dehydrogenase (LDH) into the supernatant.

  • Calculate the EC50 and CC50 values to determine the antiviral efficacy and selectivity index (SI = CC50/EC50).

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of any potential antiviral compound to ensure that the observed reduction in viral replication is not due to cell death.

Materials:

  • Appropriate cell line (e.g., the same cells used in the antiviral assay)

  • Cell culture medium

  • This compound

  • Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a suitable density.

  • After cell adherence, add serial dilutions of this compound to the wells.

  • Incubate the plate for the same duration as the antiviral assay (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, perform a cell viability assay according to the manufacturer's instructions. For example, in an MTT assay, add MTT reagent to each well and incubate, then solubilize the formazan crystals and measure the absorbance.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming GC-376 Stability Issues in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing GC-376, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and storage of this compound solutions.

Issue 1: Precipitate Formation or Cloudiness in Aqueous Solutions

Possible Cause: this compound, particularly as a sodium salt, has limited solubility in aqueous buffers and can form colloidal suspensions at higher concentrations.

Troubleshooting Steps:

  • Lower the Concentration: Attempt to dissolve this compound at a lower concentration in your desired aqueous buffer.

  • Consider an Alternative Salt Form: If available, using a choline or potassium salt of this compound may enhance aqueous solubility.

  • Utilize a Co-solvent: For certain applications, the addition of a small percentage of an organic solvent like DMSO or ethanol may aid in solubility. However, the compatibility of the co-solvent with the experimental system must be verified.

  • Sonication: Gentle sonication in a bath sonicator may help to dissolve the compound. Avoid excessive heating.

Issue 2: Inconsistent or Lower-than-Expected Activity in Assays

Possible Cause: Degradation of this compound in solution can lead to a decrease in its effective concentration and, consequently, its inhibitory activity. This compound is a prodrug that converts to the active aldehyde, GC-373, in aqueous environments. The rate of this conversion and potential further degradation can be influenced by pH, temperature, and storage time.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound immediately before use.

  • Control pH: Maintain the pH of your experimental buffer within a stable range. While specific data for this compound is limited, peptide-based drugs can be susceptible to hydrolysis at acidic or basic pH. It is advisable to work with buffers in the neutral pH range (e.g., pH 7.4) unless otherwise required by the experimental protocol.

  • Maintain Low Temperatures: Keep solutions on ice during preparation and use to minimize thermal degradation.

  • Verify Stock Solution Integrity: If using a stock solution in DMSO, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.

Issue 3: Variability Between Experiments

Possible Cause: Inconsistent preparation and handling of this compound solutions can introduce significant variability.

Troubleshooting Steps:

  • Standardize Protocols: Ensure a consistent, documented protocol for the preparation of all this compound solutions, including the source and grade of solvents.

  • Use High-Purity Solvents: Utilize anhydrous, high-purity solvents for preparing stock solutions. For DMSO stocks, it is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[1]

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot DMSO stock solutions into single-use volumes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use fresh, moisture-free DMSO as absorbed water can decrease the solubility of the compound.[1]

Q2: How should I store this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C for up to one year. For short-term storage, solutions can be kept at -20°C for up to one month. To maintain stability, it is best to prepare single-use aliquots to avoid multiple freeze-thaw cycles.

Q3: What is the stability of this compound in aqueous solutions?

A3: this compound is a bisulfite adduct prodrug that is known to be unstable in aqueous solutions. It undergoes a spontaneous loss of the sulfite group to convert into its active aldehyde form, GC-373. This conversion can be observed using techniques like High-Performance Liquid Chromatography (HPLC), where two major peaks may be present, representing the different forms. Due to this inherent instability, it is strongly recommended to prepare aqueous solutions of this compound immediately before they are needed for an experiment.

Q4: Can I use pre-made aqueous solutions of this compound that have been stored?

A4: It is not recommended to use pre-made aqueous solutions of this compound that have been stored for any significant length of time, as the compound's integrity and concentration are likely to be compromised due to degradation.

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of a this compound solution can be monitored using a stability-indicating analytical method, such as reverse-phase HPLC with UV detection. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time would indicate instability.

Quantitative Data Summary

Currently, there is a lack of comprehensive, publicly available quantitative data on the stability of this compound under various pH and temperature conditions. Researchers are encouraged to perform their own stability studies relevant to their specific experimental conditions. Below is a summary of qualitative and semi-quantitative information gathered from available literature.

ParameterSolvent/ConditionObservation
Solubility Aqueous BuffersPoor solubility, can form colloidal suspensions at high concentrations.
DMSOGood solubility; use of fresh, anhydrous DMSO is recommended.[1]
Storage of Stock Solution DMSO at -80°CStable for up to 1 year.
DMSO at -20°CStable for up to 1 month.
Aqueous Stability GeneralUnstable; converts to the active aldehyde GC-373.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), high purity

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

  • Aliquot the stock solution into single-use, sterile amber vials or polypropylene tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.

Stress Conditions:

  • Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat this compound solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C).

  • Photostability: Expose a solid sample and a solution of this compound to UV and visible light according to ICH Q1B guidelines.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).

  • For each stress condition, mix the this compound solution with the stressor in a clear glass vial. For photostability, use appropriate transparent containers.

  • Maintain a control sample of the this compound solution in the same solvent without the stressor at room temperature and protected from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample and the control.

  • Neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively.

  • Dilute the samples to an appropriate concentration for analysis.

  • Analyze the samples by a suitable stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_exp Experimental Use start Start: Lyophilized this compound prep_stock Prepare Stock Solution (Anhydrous DMSO) start->prep_stock store_stock Store Aliquots (-80°C or -20°C) prep_stock->store_stock prep_working Prepare Fresh Aqueous Working Solution store_stock->prep_working stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) prep_working->stress Introduce Stressor assay Perform Cellular or Biochemical Assay prep_working->assay Immediate Use hplc Stability-Indicating HPLC Analysis stress->hplc Time Points data Data Analysis (Peak Purity, Degradant Identification) hplc->data results Interpret Results data->results Inform Interpretation assay->results

Caption: Workflow for the preparation, stability assessment, and experimental use of this compound solutions.

degradation_pathway GC376 This compound (Prodrug) Bisulfite Adduct GC373 GC-373 (Active Form) Aldehyde GC376->GC373 Spontaneous conversion (loss of SO3) in aqueous solution Degradants Further Degradation Products GC373->Degradants Hydrolysis, Oxidation, etc. (pH, temp, light dependent)

Caption: Simplified degradation pathway of this compound in aqueous solution.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for GC-376 Feline Research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating injection site reactions in cats during experimental studies with this compound.

Troubleshooting Guides & FAQs

This section provides answers to specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its formulation for feline administration?

A1: this compound is a potent 3C-like protease inhibitor investigated for its antiviral activity, notably against Feline Infectious Peritonitis (FIP). For subcutaneous administration in cats, this compound is typically prepared at a concentration of 15 mg/mL, dissolved in a vehicle solution consisting of 10% ethanol and 90% polyethylene glycol 400 (PEG 400).

Q2: What are the common injection site reactions observed with this compound in cats?

A2: Subcutaneous administration of this compound in cats has been associated with various local reactions at the injection site. These are generally transient and can include:

  • Pain or stinging upon injection: This is a frequently reported observation.

  • Subcutaneous fibrosis: The formation of firm nodules under the skin.

  • Hair loss (alopecia): Localized loss of hair at the injection site.

  • Ulceration: In some cases, open sores may develop.

Q3: What are the potential causes of these injection site reactions?

A3: The observed reactions are likely multifactorial, potentially involving:

  • The active pharmaceutical ingredient (API) itself: The inherent properties of this compound may contribute to local irritation.

  • The vehicle components: Both ethanol and polyethylene glycol 400 can cause irritation and cellular damage when injected subcutaneously. Ethanol is a known irritant, and PEG 400, while widely used as a solvent, can also elicit inflammatory responses.

  • Injection technique: Improper administration can exacerbate local tissue trauma and increase the severity of reactions.

Troubleshooting Guide: Managing Injection Site Reactions

Issue: Cat vocalizes or shows signs of pain during injection.

  • Possible Cause: Stinging sensation from the drug or vehicle.

  • Mitigation Strategies:

    • Apply a cold pack to the injection site for a few minutes before administration to numb the area.

    • Ensure the this compound solution is at room temperature, not cold.

    • Distract the cat with a high-value treat during the injection.

Issue: Development of firm nodules (fibrosis) at the injection site.

  • Possible Cause: Chronic inflammation and the body's attempt to wall off the irritant.

  • Mitigation Strategies:

    • Rotate injection sites: This is a critical step. Avoid administering the injection in the same location repeatedly. Use a systematic approach to rotation, for example, moving along the dorsal midline and alternating sides.

    • Gentle massage: Lightly massaging the area for a minute after injection can help disperse the solution.

    • Monitor nodules: Keep a record of the location and size of any nodules. If they become very large, painful, or restrict movement, consult a veterinarian.

Issue: Hair loss or skin ulceration at the injection site.

  • Possible Cause: Severe local inflammation leading to tissue damage.

  • Mitigation Strategies:

    • Strict aseptic technique: Ensure the skin is clean before injection to prevent secondary infections.

    • Proper needle insertion: Ensure the needle is fully in the subcutaneous space to avoid intradermal injection, which can be more irritating.

    • Local wound care: If ulceration occurs, keep the area clean and dry. Consult a veterinarian for appropriate wound management, which may include topical antibiotics or protective coverings.

Data Presentation

Table 1: Summary of Reported this compound Associated Injection Site Reactions in Cats

Type of ReactionDescriptionFrequency/Severity
Pain/StingingVocalization, flinching, or other signs of discomfort during or immediately after injection.Commonly reported, generally transient.
Subcutaneous FibrosisFirm, palpable nodules under the skin at the injection site.Frequently observed with repeated injections.
Alopecia (Hair Loss)Localized loss of hair at the injection site.Occasionally reported.
UlcerationOpen sores at the injection site.Less common, but a potential serious adverse event.

Note: This table provides a qualitative summary based on available literature. Quantitative incidence rates from controlled clinical trials are not widely published.

Experimental Protocols

Protocol 1: Standard Subcutaneous Administration of this compound in Feline Subjects

  • Preparation of this compound Solution:

    • Aseptically prepare a 15 mg/mL solution of this compound in a vehicle of 10% ethanol and 90% polyethylene glycol 400 (PEG 400).

    • Ensure the solution is well-mixed and at room temperature before administration.

  • Dosing:

    • Calculate the dose based on the cat's body weight. A common dosage is 15 mg/kg.

  • Administration:

    • Use a new, sterile, small-gauge needle (e.g., 25-27 gauge) for each injection to minimize tissue trauma.

    • Gently lift a fold of skin, typically along the dorsal midline, creating a "tent."

    • Insert the needle into the subcutaneous space at the base of the tent, parallel to the body.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the solution at a steady, moderate pace.

    • Withdraw the needle and apply gentle pressure to the site for a few seconds.

    • Record the injection site in the animal's record to ensure proper rotation.

Protocol 2: Assessment and Scoring of Injection Site Reactions

  • Observation Schedule:

    • Observe the injection site at regular intervals post-injection (e.g., 1, 4, 24, and 48 hours, and then daily).

  • Scoring System:

    • Use a standardized scoring system to evaluate the severity of reactions. An example is provided in Table 2.

  • Histopathological Examination:

    • For terminal studies or when clinically warranted, collect tissue samples from the injection sites.

    • Process the samples for routine histology (hematoxylin and eosin staining).

    • A veterinary pathologist should evaluate the slides for evidence of inflammation (e.g., infiltration of neutrophils, lymphocytes, macrophages), necrosis, fibrosis, and edema.

Table 2: Example Scoring System for Feline Injection Site Reactions

ScoreErythema (Redness)Edema (Swelling)Other Observations
0 No erythemaNo palpable edemaNormal skin and hair coat
1 Faint, barely perceptible erythemaBarely perceptible edema
2 Mild erythemaMild, well-defined edema
3 Moderate erythemaModerate edemaMild hair loss
4 Severe erythemaSevere edema, extending beyond the injection siteScab formation, ulceration, significant hair loss

Mandatory Visualization

Diagram 1: Putative Inflammatory Signaling Pathway in Response to Subcutaneous Irritants

Inflammatory_Pathway cluster_injection Subcutaneous Tissue cluster_cellular_response Cellular Response cluster_mediators Inflammatory Mediators cluster_clinical_signs Clinical Signs GC376 This compound (Irritant) MastCells Mast Cells GC376->MastCells causes tissue damage and activates resident cells Keratinocytes Keratinocytes GC376->Keratinocytes causes tissue damage and activates resident cells Macrophages Macrophages GC376->Macrophages activates Histamine Histamine MastCells->Histamine releases Prostaglandins Prostaglandins Keratinocytes->Prostaglandins releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Keratinocytes->Cytokines releases Chemokines Chemokines Keratinocytes->Chemokines releases Macrophages->Cytokines releases Redness Redness (Erythema) Histamine->Redness causes vasodilation and increased permeability Swelling Swelling (Edema) Histamine->Swelling causes vasodilation and increased permeability Pain Pain Prostaglandins->Pain sensitizes nerve endings Cytokines->Pain promote inflammation Cytokines->Redness promote inflammation Cytokines->Swelling promote inflammation Chemokines->Macrophages recruit more immune cells

Caption: Putative signaling cascade of this compound-induced local inflammation.

Diagram 2: Experimental Workflow for Assessing and Mitigating Injection Site Reactions

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase cluster_analysis Data Analysis and Interpretation AnimalAcclimation Animal Acclimation and Baseline Health Assessment Randomization Randomize Cats to Treatment Groups AnimalAcclimation->Randomization Formulation This compound Formulation (15 mg/mL in 10% EtOH, 90% PEG 400) Dosing Subcutaneous Administration (15 mg/kg, q12h) Formulation->Dosing Randomization->Dosing SiteRotation Implement Injection Site Rotation Schedule Dosing->SiteRotation ClinicalScoring Daily Clinical Scoring of Injection Sites SiteRotation->ClinicalScoring Histopathology Histopathological Analysis of Injection Sites (at study conclusion) SiteRotation->Histopathology DataCollection Record Erythema, Edema, and Other Observations ClinicalScoring->DataCollection StatisticalAnalysis Statistical Analysis of Scores and Histopathology Findings DataCollection->StatisticalAnalysis Histopathology->StatisticalAnalysis Conclusion Draw Conclusions on Mitigation Strategy Efficacy StatisticalAnalysis->Conclusion

Caption: Workflow for evaluating this compound injection site mitigation strategies.

Technical Support Center: Feline Infectious Peritonitis (FIP) Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antiviral compound GC-376 for the treatment of Feline Infectious Peritonitis (FIP).

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experimental treatment of FIP with this compound, particularly focusing on the challenge of disease recurrence.

FAQs on this compound and FIP Recurrence

Q1: What is the mechanism of action for this compound?

A1: this compound is a 3C-like protease (3CLpro) inhibitor. It functions as a prodrug, converting to the active aldehyde form, GC-373, which covalently binds to a cysteine residue in the active site of the viral 3CLpro. This enzyme is crucial for cleaving viral polyproteins into functional proteins required for viral replication. By inhibiting 3CLpro, this compound effectively halts the viral replication cycle.

Q2: What are the primary reasons for FIP recurrence after an initial positive response to this compound treatment?

A2: Recurrence of clinical signs after an initial period of improvement with this compound can be attributed to several factors:

  • Insufficient Treatment Duration: Initial studies demonstrated that while short-term treatment can lead to rapid remission, it is often insufficient to completely clear the virus, leading to relapse. A minimum of 12 weeks of treatment is now more commonly recommended.

  • Inadequate Dosage: The dosage may not be sufficient to maintain therapeutic concentrations of the drug in all tissues, allowing the virus to rebound.

  • Viral Sanctuaries: FIPV can persist in immunologically protected sites, such as the central nervous system (CNS) and eyes, where this compound has poor penetration.[1] Recurrence is often associated with the emergence of neurological or ocular signs.[1][2]

  • Granulomatous Lesions: The virus may be protected from the drug within the dense structure of granulomatous lesions that are characteristic of the dry form of FIP.

  • Viral Resistance: Although considered less common for this compound, the potential for the virus to develop resistance to the drug exists, especially with prolonged therapy.

Q3: How does neurological involvement affect this compound treatment efficacy and the likelihood of recurrence?

A3: Neurological involvement is a significant challenge for this compound therapy and a major cause of treatment failure and relapse. Studies have shown that this compound has very limited ability to cross the blood-brain barrier, with brain concentrations being only a small fraction of plasma concentrations.[1] Cats that develop neurological signs during or after treatment for other forms of FIP often respond poorly to continued or reinstated this compound therapy, even at increased doses.[1][3]

Q4: What is the role of the host's immune response in FIP recurrence?

A4: FIP pathogenesis is complex and involves a significant immune-mediated component. The disease is often associated with a profound depletion of T-lymphocytes, which are critical for an effective antiviral response.[4][5] It is hypothesized that even if an antiviral drug like this compound suppresses viral replication, a cure may not be achieved if the host's immune system is unable to recover and clear the remaining virus-infected cells.

Q5: Is combination therapy with other antivirals, like GS-441524, a viable strategy for preventing or treating recurrence?

A5: Yes, this is a promising area of investigation. GS-441524, a nucleoside analog that inhibits the viral RNA-dependent RNA polymerase (RdRp), has a different mechanism of action than this compound. In cases where there is suspected resistance to one drug, or to address viral persistence in sanctuary sites, combination therapy could be beneficial. This approach targets two different essential steps in the viral replication cycle.

Troubleshooting Workflow for FIP Recurrence

If a cat undergoing experimental treatment with this compound shows signs of relapse after an initial positive response, the following workflow can guide the investigation.

FIP_Recurrence_Troubleshooting start Clinical Relapse Observed (Return of fever, lethargy, weight loss, or new neurological/ocular signs) confirm_fip Step 1: Re-confirm FIP Diagnosis - Rule out other concurrent diseases. - Repeat imaging and fluid analysis. start->confirm_fip assess_treatment Step 2: Review Treatment Protocol - Verify dosage accuracy (mg/kg). - Confirm treatment duration and compliance. confirm_fip->assess_treatment quantify_viral_load Step 3: Quantify Viral Load - Collect relevant samples (effusion, plasma, CSF). - Perform FCoV RT-qPCR. assess_treatment->quantify_viral_load assess_cns Step 4: Assess for Sanctuary Sites - Perform thorough neurological and ophthalmic exams. - Consider CSF tap and analysis if safe. quantify_viral_load->assess_cns resistance_testing Step 5: Consider Resistance Testing - Sequence viral 3CLpro gene from pre-treatment and relapse samples. assess_cns->resistance_testing adjust_protocol Step 6: Adjust Experimental Protocol - Increase this compound dosage? - Extend treatment duration? - Consider combination therapy (e.g., with GS-441524)? resistance_testing->adjust_protocol monitor Monitor Response Closely - Clinical signs, weight, bloodwork. - Repeat viral load quantification. adjust_protocol->monitor FIP_Replication_Cycle FIPV Replication Cycle and Drug Targets cluster_cell Host Cell Cytoplasm entry 1. Entry & Uncoating translation 2. Translation of Polyproteins (pp1a, pp1ab) entry->translation proteolysis 3. Polyprotein Cleavage by 3CLpro & PLpro translation->proteolysis rtc_formation 4. Formation of Replication- Transcription Complex (RTC) proteolysis->rtc_formation replication 5. Genome Replication & Subgenomic RNA Synthesis (via RdRp) rtc_formation->replication protein_synthesis 6. Translation of Structural Proteins replication->protein_synthesis assembly 7. Virion Assembly (ER/Golgi) protein_synthesis->assembly release 8. Exocytosis of New Virions assembly->release virus_out New FIPV release->virus_out gc376 This compound (3CLpro Inhibitor) gc376->proteolysis INHIBITS gs441524 GS-441524 (RdRp Inhibitor) gs441524->replication INHIBITS virus_in FIPV virus_in->entry Attachment FIP_Immunopathogenesis fecv Feline Enteric Coronavirus (FECV) mutation Mutation to FIPV fecv->mutation fipv Feline Infectious Peritonitis Virus (FIPV) mutation->fipv macrophage Infection of Macrophages/Monocytes fipv->macrophage tcell_depletion T-Cell Depletion (Apoptosis) macrophage->tcell_depletion Induces strong_humoral Strong but Ineffective Humoral (Antibody) Response macrophage->strong_humoral Stimulates granuloma Pyogranuloma Formation macrophage->granuloma Forms weak_cmi Weak Cell-Mediated Immunity (CMI) tcell_depletion->weak_cmi weak_cmi->fipv Allows viral persistence vasculitis Immune Complex Deposition & Vasculitis strong_humoral->vasculitis Contributes to wet_fip Effusive ('Wet') FIP (Fluid Accumulation) vasculitis->wet_fip dry_fip Non-effusive ('Dry') FIP (Organ Lesions) granuloma->dry_fip

References

GC-376 Dosage Optimization: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing GC-376 dosage to minimize side effects during preclinical research. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a prodrug that converts to its active aldehyde form, GC-373, within the host cell.[1][2] It functions as a potent inhibitor of the 3C-like protease (3CLpro), also known as the main protease (Mpro), which is a crucial enzyme for the replication of many coronaviruses.[1][3][4] By binding to the catalytic cysteine residue (Cys145) in the active site of 3CLpro, GC-373 blocks the processing of viral polyproteins, thereby inhibiting viral replication.[5][6]

Q2: What are the known side effects of this compound observed in preclinical studies?

A2: Preclinical studies, primarily in cats with Feline Infectious Peritonitis (FIP), have reported several side effects associated with this compound administration. These include transient stinging or pain at the injection site, subcutaneous fibrosis, and hair loss. In juvenile cats, there have been observations of abnormal development of permanent teeth. It is important to note that further toxicological studies in various animal models are necessary to fully characterize the side effect profile.

Q3: What is the therapeutic index of this compound?

A3: The therapeutic index (TI), a measure of a drug's safety, is calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). For this compound, in vitro studies have shown a high therapeutic index, often exceeding 200.[7] This indicates a wide window between the concentration required for antiviral activity and the concentration that causes significant toxicity to host cells.

Q4: How can I optimize the dosage of this compound to minimize local injection site reactions?

A4: To minimize injection site reactions, consider the following strategies:

  • Dilution: Diluting this compound in a sterile, biocompatible vehicle may help reduce local irritation.

  • Rotation of Injection Sites: Avoid administering the compound in the same location repeatedly.

  • Alternative Administration Routes: While subcutaneous injection is common, exploring other routes, such as oral administration, might be an option, although this may alter the pharmacokinetic profile.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High cell toxicity observed in vitro at expected effective concentrations. 1. Error in compound concentration calculation. 2. Contamination of cell culture. 3. Cell line hypersensitivity.1. Verify all calculations and stock solution concentrations. 2. Perform mycoplasma testing and ensure aseptic technique. 3. Test a panel of different cell lines to assess cell-type specific toxicity.
Inconsistent antiviral activity in dose-response assays. 1. Variability in viral titer. 2. Inconsistent incubation times. 3. Degradation of the compound.1. Ensure a consistent multiplicity of infection (MOI) is used for all experiments. 2. Strictly adhere to standardized incubation periods. 3. Prepare fresh solutions of this compound for each experiment and store them appropriately.
Observed in vivo toxicity at doses previously reported as safe. 1. Differences in animal model (species, strain, age). 2. Formulation issues affecting bioavailability. 3. Underlying health conditions of the animals.1. Conduct a dose-ranging study in the specific animal model to determine the maximum tolerated dose (MTD). 2. Analyze the formulation for stability and homogeneity. 3. Ensure all animals are healthy and free from underlying diseases before starting the study.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro studies. These values can serve as a starting point for experimental design.

Table 1: In Vitro Efficacy of this compound Against Coronaviruses

Parameter Virus Cell Line Value Reference
IC50 SARS-CoV-2 Mpro-0.03–0.16 µM[1]
IC50 SARS-CoV-2 Mpro-160 nM[9]
EC50 SARS-CoV-2Vero E63.37 µM[7]
EC50 SARS-CoV-2-2.19–3.37 µmol.l−1[1]
EC50 SARS-CoV-2-2.1 µM[9]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration

Table 2: In Vitro Cytotoxicity of this compound

Parameter Cell Line Value Reference
CC50 Various> 100 µM[1]
CC50 Various> 200 µM[2]

CC50: Half-maximal cytotoxic concentration

Experimental Protocols

Protocol 1: Determination of In Vitro Antiviral Activity (EC50) and Cytotoxicity (CC50)

This protocol outlines a standard method for assessing the antiviral efficacy and cytotoxicity of this compound in a cell-based assay.

1. Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2).
  • Complete cell culture medium.
  • Virus stock with a known titer.
  • This compound stock solution of known concentration.
  • 96-well cell culture plates.
  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo).
  • Plate reader.

2. Procedure:

a. Cytotoxicity Assay (CC50 Determination):

  • Seed 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
  • Prepare serial dilutions of this compound in complete cell culture medium.
  • Remove the medium from the cells and add the different concentrations of this compound. Include a "cells only" control (no compound).
  • Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
  • At the end of the incubation period, assess cell viability using a chosen cytotoxicity assay according to the manufacturer's instructions.
  • Measure the absorbance or luminescence using a plate reader.
  • Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

b. Antiviral Assay (EC50 Determination):

  • Seed 96-well plates with host cells as described for the cytotoxicity assay.
  • On the following day, infect the cells with the virus at a predetermined multiplicity of infection (MOI).
  • Simultaneously, treat the infected cells with the same serial dilutions of this compound used in the cytotoxicity assay. Include an "infected, untreated" control.
  • Incubate the plates for a period that allows for viral replication and the development of a cytopathic effect (CPE) (e.g., 48-72 hours).
  • Assess cell viability or viral replication. This can be done by measuring the CPE, quantifying viral RNA by RT-qPCR, or using a cell viability assay as a surrogate for viral inhibition.
  • Calculate the EC50 value by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

3. Data Analysis:

  • Calculate the Therapeutic Index (TI) = CC50 / EC50.

Visualizations

Signaling Pathway of this compound Action

GC376_Mechanism Viral_RNA Viral Genomic RNA Polyprotein pp1a/pp1ab Polyproteins Viral_RNA->Polyprotein Translation Mpro 3CL Protease (Mpro) Polyprotein->Mpro Autocleavage NSPs Non-Structural Proteins (NSPs) Mpro->NSPs Cleavage Replication_Complex Replication/Transcription Complex NSPs->Replication_Complex Assembly GC376 This compound (Prodrug) GC373 GC-373 (Active Form) GC376->GC373 Cellular Conversion GC373->Mpro Inhibition

Caption: Mechanism of action of this compound as a 3CL protease inhibitor.

Experimental Workflow for EC50 and CC50 Determination

Experimental_Workflow cluster_setup Assay Setup cluster_cc50 CC50 Assay (Cytotoxicity) cluster_ec50 EC50 Assay (Antiviral Efficacy) cluster_analysis Data Analysis A1 Seed cells in 96-well plates A2 Prepare serial dilutions of this compound B1 Add this compound dilutions to uninfected cells A2->B1 C1 Infect cells with virus A2->C1 B2 Incubate for 48-72h B1->B2 B3 Perform cell viability assay (e.g., MTT) B2->B3 B4 Measure signal (absorbance) B3->B4 D1 Plot dose-response curves B4->D1 C2 Add this compound dilutions to infected cells C1->C2 C3 Incubate for 48-72h C2->C3 C4 Assess viral inhibition (e.g., CPE, qPCR, viability) C3->C4 C5 Measure signal C4->C5 C5->D1 D2 Calculate CC50 and EC50 values D1->D2 D3 Calculate Therapeutic Index (TI = CC50/EC50) D2->D3

Caption: Workflow for determining CC50 and EC50 values of this compound.

References

Technical Support Center: Development of GC-376 Resistant Coronavirus Mutations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the development of coronavirus resistance to the 3CL protease (3CLpro) inhibitor, GC-376. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research in this critical area.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a dipeptide-based prodrug that is converted to its active aldehyde form, GC-373. It acts as a potent inhibitor of the coronavirus main protease (Mpro), also known as 3CLpro.[1] This enzyme is essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle.[1][2] By covalently binding to the catalytic cysteine residue (Cys145) in the active site of 3CLpro, this compound blocks its function and halts viral replication.[2][3]

Q2: Has resistance to this compound been observed in coronaviruses?

Yes, resistance to this compound has been generated in vitro. In a study involving Feline Infectious Peritonitis Virus (FIPV), a type II feline coronavirus was serially passaged in the presence of increasing concentrations of this compound. After 50 passages, a resistant strain emerged that exhibited an 8-fold increase in the half-maximal effective concentration (EC50) of this compound compared to the wild-type virus.[4]

Q3: What specific mutations have been identified to confer resistance to this compound?

Interestingly, in the in vitro selection study with FIPV, no mutations were found in the direct target of this compound, the main protease (Mpro).[4] Instead, a nonsynonymous mutation, S925P, was identified in the nsp12 protein, which is the viral RNA-dependent RNA polymerase (RdRp). This mutation is located at the cleavage site between nsp12 and nsp13, which is processed by Mpro. This nsp12-S925P mutation was shown to confer a 3-fold resistance to this compound.[4] This suggests that coronaviruses may develop resistance to protease inhibitors through mutations outside of the protease itself, by altering the sites that the protease recognizes and cleaves.

Q4: Is there evidence of cross-resistance between this compound and other protease inhibitors?

Yes, studies on SARS-CoV-2 have shown that some mutations in the 3CLpro that confer resistance to nirmatrelvir (a component of Paxlovid) can also lead to cross-resistance with this compound.[5] This is an important consideration for the development of new protease inhibitors and for understanding the potential for resistance to emerge in clinical settings.

Troubleshooting Guides

In Vitro Resistance Selection Experiments
Problem Possible Cause(s) Suggested Solution(s)
No resistant mutants emerge after multiple passages. - Insufficient selective pressure (drug concentration too low).- High genetic barrier to resistance.[6]- Virus viability is too low at the concentrations used.- Insufficient number of passages.- Gradually increase the concentration of this compound in each passage.- Ensure the starting viral titer is high enough to contain a diverse population of variants.- Increase the total number of passages to allow for the accumulation of resistance mutations.
Viral titer drops significantly and does not recover. - Drug concentration is too high, leading to extinction of the virus.- Issues with cell culture health or media.- Reduce the concentration of this compound to a level that allows for some viral replication.- Regularly check the health of the host cells and ensure the quality of the cell culture media and supplements.
Inconsistent results between replicate experiments. - Variability in initial viral inoculum.- Inconsistent drug concentrations.- Cell culture variability (passage number, confluency).- Use a well-titered viral stock for all experiments.- Prepare fresh drug dilutions for each experiment and verify concentrations.- Use cells within a consistent passage number range and ensure consistent cell seeding density and confluency at the time of infection.
Biochemical 3CLpro Inhibition Assays (FRET-based)
Problem Possible Cause(s) Suggested Solution(s)
Low or no enzyme activity. - Inactive enzyme (improper storage or handling).- Incorrect buffer composition (pH, salt concentration).- Substrate degradation.- Store the 3CLpro enzyme at -80°C in small aliquots to avoid multiple freeze-thaw cycles.- Verify the composition and pH of the reaction buffer.- Prepare fresh substrate solution for each experiment.
High background fluorescence. - Autofluorescence of the compound.- Contaminated buffer or microplates.- Run a control plate with the compounds but without the enzyme to measure background fluorescence and subtract it from the experimental values.- Use high-quality, low-fluorescence microplates.- Filter all buffers before use.
IC50 values are not reproducible. - Inaccurate compound concentrations.- Variability in enzyme or substrate concentration.- Insufficient incubation time.- Carefully prepare serial dilutions of the inhibitor.- Ensure consistent concentrations of the enzyme and substrate in all wells.- Optimize the incubation time to ensure the reaction reaches a steady state.
Cell-Based Antiviral Assays (CPE and Plaque Assays)
Problem Possible Cause(s) Suggested Solution(s)
No or unclear cytopathic effect (CPE) or plaques. - Low viral titer.- Host cells are not susceptible.- Incorrect incubation time or temperature.- Use a higher multiplicity of infection (MOI).- Confirm that the cell line used is susceptible to the specific coronavirus strain.- Optimize the incubation period and temperature for the virus-cell system.
Irregular or fuzzy plaque morphology. - Cell monolayer is not confluent or is unhealthy.- Overlay medium is too loose or was disturbed.- Viral spread is too rapid.- Ensure a healthy and confluent cell monolayer before infection.- Carefully add the overlay medium without disturbing the cell layer.- Adjust the concentration of the solidifying agent (e.g., agarose) in the overlay.
High variability in EC50 values. - Inconsistent cell seeding.- Variability in viral inoculum.- Edge effects in the microplate.- Use a multichannel pipette or automated cell dispenser for consistent cell seeding.- Ensure a homogenous viral suspension and consistent MOI across wells.- Avoid using the outer wells of the plate or fill them with media to minimize evaporation.

Quantitative Data

Table 1: In Vitro Efficacy of this compound Against Various Coronaviruses

VirusCell LineAssay TypeEC50 (µM)Reference
SARS-CoV-2Vero E6CPE3.37[1]
Feline Infectious Peritonitis Virus (FIPV)CRFKCPE--
MERS-CoVVero E6CPE--
SARS-CoVVero E6CPE--
Human Coronavirus 229E (HCoV-229E)Huh-7CPE<3[6]
Human Coronavirus OC43 (HCoV-OC43)A549CPE<3[6]
Human Coronavirus NL63 (HCoV-NL63)Caco-2CPE0.7013[6]

Table 2: Biochemical Inhibitory Activity of this compound Against Coronavirus 3CLpro

VirusAssay TypeIC50 (µM)Ki (nM)Reference
SARS-CoV-2FRET0.8940[2][7]
SARS-CoVFRET4.3520[2][7]
MERS-CoVFRET1.56-[2]
Feline Infectious Peritonitis Virus (FIPV)FRET0.722.1[2][7]
Porcine Epidemic Diarrhea Virus (PEDV)FRET1.11-[2]
Transmissible Gastroenteritis Coronavirus (TGEV)FRET0.82-[2]

Table 3: Fold Resistance of Coronavirus Mutants to this compound

VirusMutation(s)Fold Change in EC50Reference
Feline Infectious Peritonitis Virus (FIPV)nsp12-S925P3-fold increase[4]
Feline Infectious Peritonitis Virus (FIPV)Passaged Strain (P50)8-fold increase[4]

Experimental Protocols

Protocol 1: In Vitro Selection of this compound Resistant Coronavirus by Serial Passage

This protocol is adapted from the methodology used to generate this compound resistant FIPV.[4]

  • Cell Seeding: Seed susceptible host cells (e.g., Crandell Rees Feline Kidney cells for FIPV) in T-25 flasks and grow to 80-90% confluency.

  • Initial Infection: Infect the cells with the wild-type coronavirus at a multiplicity of infection (MOI) of 0.01 in the presence of a sub-inhibitory concentration of this compound (e.g., the EC50 concentration).

  • Incubation: Incubate the infected cells at 37°C until a significant cytopathic effect (CPE) is observed (typically 2-3 days).

  • Virus Harvest: Harvest the supernatant containing the progeny virus.

  • Serial Passage: Use the harvested virus to infect a fresh monolayer of host cells, again in the presence of this compound.

  • Dose Escalation: Gradually increase the concentration of this compound in subsequent passages as the virus adapts and shows robust replication at the current concentration. The concentration can be increased by 1.5 to 2-fold in each step.

  • Monitoring: Monitor for CPE in each passage. If the virus is unable to replicate (no CPE), the drug concentration should be lowered for the next passage.

  • Resistance Confirmation: After a predetermined number of passages (e.g., 50), determine the EC50 of the passaged virus and compare it to the wild-type virus to quantify the level of resistance.

  • Genotypic Analysis: Perform whole-genome sequencing of the resistant viral population to identify potential resistance-conferring mutations.

Protocol 2: 3CLpro FRET-Based Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against coronavirus 3CLpro.

  • Reagents and Materials:

    • Purified recombinant 3CLpro

    • FRET-based substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • Test compound (this compound) and DMSO for dilution

    • Black, low-volume 384-well microplates

    • Fluorescence plate reader

  • Assay Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer.

    • Add a small volume (e.g., 5 µL) of the diluted compound to the wells of the microplate. Include controls with DMSO only (no inhibition) and buffer only (background).

    • Add the 3CLpro enzyme solution (e.g., 10 µL of a 2X concentration) to all wells except the background controls.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding the FRET substrate solution (e.g., 5 µL of a 4X concentration).

    • Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time (kinetic read) or at a fixed endpoint after a specific incubation period (e.g., 30 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Coronavirus_Replication_Cycle cluster_host_cell Host Cell Cytoplasm Entry 1. Entry (Endocytosis/Fusion) Uncoating 2. Uncoating Entry->Uncoating Translation 3. Translation of Polyproteins (pp1a/pp1ab) Uncoating->Translation Proteolysis 4. Polyprotein Cleavage by 3CLpro & PLpro Translation->Proteolysis RTC 5. Formation of Replication-Transcription Complex (RTC) Proteolysis->RTC Replication 6. Genome Replication (-RNA intermediate) RTC->Replication Transcription 7. Subgenomic RNA Transcription RTC->Transcription Assembly 9. Virion Assembly (ER-Golgi) Replication->Assembly Structural_Protein_Translation 8. Translation of Structural Proteins (S, E, M, N) Transcription->Structural_Protein_Translation Structural_Protein_Translation->Assembly Release 10. Release (Exocytosis) Assembly->Release Virus Coronavirus Virion Release->Virus Progeny Virions GC376 This compound GC376->Proteolysis Inhibits Virus->Entry

Caption: Coronavirus replication cycle and the inhibitory action of this compound on polyprotein processing.

Caption: Workflow for in vitro selection of this compound resistant coronavirus mutations.

References

Technical Support Center: Oral Bioavailability of GC-376

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antiviral compound GC-376. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a dipeptide-based prodrug of a potent inhibitor of the 3C-like protease (3CLpro) or main protease (Mpro) of several coronaviruses. As a prodrug, it is designed to be converted into its active form, GC-373, within the body. The oral bioavailability of a drug is critical for its development as an oral therapeutic. However, this compound exhibits poor oral absorption, which limits its therapeutic efficacy when administered orally. This necessitates high oral doses to achieve therapeutic concentrations, as demonstrated in studies with cats.

Q2: What are the main physicochemical properties of this compound that hinder its oral absorption?

A2: The primary challenges to the oral bioavailability of this compound stem from its physicochemical properties:

  • Poor Aqueous Solubility: this compound has been described as "insoluble" in water. While a predicted water solubility is approximately 1.13 mg/mL, experimental evidence suggests it has low solubility and can form colloids in aqueous solutions at higher concentrations.

  • Polar Nature: As a dipeptide-based molecule, this compound is relatively polar, which can limit its ability to passively diffuse across the lipid-rich intestinal membrane.

Q3: How does the metabolism of this compound affect its oral bioavailability?

A3: While specific data on the metabolism of this compound is limited, studies comparing it to the nucleoside analog GS-441524 suggest that this compound may be more susceptible to metabolic breakdown. A higher rate of first-pass metabolism in the gut wall and liver would reduce the amount of active drug reaching systemic circulation, thereby lowering its oral bioavailability.

Troubleshooting Guides

Problem 1: Low and variable drug exposure in preclinical oral dosing studies.

Cause: This is likely due to the inherently poor aqueous solubility and low permeability of this compound. The dissolution of the compound in the gastrointestinal tract may be the rate-limiting step for absorption.

Solutions:

  • Formulation Enhancement:

    • Co-solvents and Surfactants: Employing pharmaceutical-grade co-solvents and surfactants in the formulation can improve the solubility of this compound in the GI tract.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations can enhance the solubility and absorption of lipophilic and poorly soluble drugs.

    • Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a polymer can improve its dissolution rate and extent.

  • Chemical Modification:

    • Salt Form Selection: A study has shown that replacing the sodium counter-ion of this compound with choline significantly increases its aqueous solubility. Investigating different salt forms is a viable strategy.

Problem 2: Difficulty in preparing aqueous formulations for in vitro assays (e.g., Caco-2 permeability).

Cause: The poor water solubility of this compound makes it challenging to prepare stock solutions and working concentrations in aqueous buffers without precipitation.

Solutions:

  • Use of Organic Co-solvents: Prepare high-concentration stock solutions in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol. Ensure the final concentration of the organic solvent in the assay medium is low (typically <1%) to avoid cellular toxicity.

  • pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the buffer may enhance its solubility, depending on its pKa values.

Problem 3: Inconsistent results in Caco-2 permeability assays.

Cause: In addition to solubility issues, the polar nature of this compound may lead to low passive diffusion. Furthermore, it could be a substrate for efflux transporters present in Caco-2 cells, such as P-glycoprotein (P-gp), which actively pump the compound back into the apical (donor) side.

Solutions:

  • Bidirectional Permeability Assay: Perform a bidirectional Caco-2 assay (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.

  • Use of Efflux Inhibitors: Conduct the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm if active efflux is limiting the permeability of this compound.

Quantitative Data Summary

While specific quantitative data for the oral bioavailability of this compound is not extensively available in the public domain, the following table summarizes the key parameters of concern.

ParameterReported Value/ObservationImplication for Oral Bioavailability
Aqueous Solubility Predicted: ~1.13 mg/mL. Experimentally described as "insoluble" in water. Forms colloids at high concentrations.Low solubility is a major barrier to dissolution in the GI tract, limiting absorption.
Oral Absorption in Cats Required high doses to reduce mortality compared to GS-441524, which has better absorption.Suggests poor oral bioavailability.
Metabolism Suggested to have a faster rate of metabolism compared to GS-441524.Potential for significant first-pass metabolism, reducing the amount of drug reaching systemic circulation.

Experimental Protocols

Aqueous Solubility Determination

Methodology:

  • Add an excess amount of this compound powder to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Shake the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC).

Caco-2 Permeability Assay

Methodology:

  • Culture Caco-2 cells on permeable Transwell® inserts until a confluent and differentiated monolayer is formed (typically 21 days).

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it in transport buffer to the desired final concentration (ensure final DMSO concentration is non-toxic).

  • For the apical-to-basolateral (A-B) permeability, add the this compound solution to the apical side and fresh transport buffer to the basolateral side.

  • For the basolateral-to-apical (B-A) permeability, add the this compound solution to the basolateral side and fresh transport buffer to the apical side.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

In Vitro Metabolic Stability Assay

Methodology:

  • Prepare a reaction mixture containing liver microsomes (from the species of interest, e.g., human, cat) and a NADPH-regenerating system in a suitable buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding a solution of this compound (typically at a low concentration, e.g., 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of this compound remaining versus time.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)

Visualizations

Oral_Bioavailability_Challenges cluster_absorption Absorption Phase cluster_metabolism First-Pass Metabolism GC376_Oral Oral this compound Dissolution Dissolution in GI Tract GC376_Oral->Dissolution Permeation Permeation across Intestinal Epithelium Dissolution->Permeation Portal_Vein Portal Vein Permeation->Portal_Vein Liver Liver Portal_Vein->Liver Systemic_Circulation Systemic Circulation (Reduced Bioavailability) Liver->Systemic_Circulation Solubility Poor Aqueous Solubility Solubility->Dissolution Hinders Permeability Low Permeability (Polar Molecule) Permeability->Permeation Limits Metabolism Potential for High First-Pass Metabolism Metabolism->Liver Major Site Troubleshooting_Workflow cluster_investigation Investigation cluster_solutions Potential Solutions Start Low Oral Bioavailability Observed for this compound Solubility_Assay Assess Aqueous Solubility Start->Solubility_Assay Permeability_Assay Conduct Caco-2 Permeability Assay Start->Permeability_Assay Metabolism_Assay Perform In Vitro Metabolic Stability Assay Start->Metabolism_Assay Formulation Formulation Strategies (e.g., SEDDS, co-solvents) Solubility_Assay->Formulation Salt_Screening Salt Form Screening Solubility_Assay->Salt_Screening Efflux_Inhibition Co-administer with Efflux Inhibitors Permeability_Assay->Efflux_Inhibition Prodrug_Modification Further Prodrug Modification Permeability_Assay->Prodrug_Modification Metabolism_Assay->Prodrug_Modification Caco2_Permeability_Pathway Apical Apical (Lumen) GC376_Apical This compound Basolateral Basolateral (Blood) Cell_Monolayer Apical Membrane Caco-2 Cell Basolateral Membrane GC376_Basolateral This compound Cell_Monolayer:f2->GC376_Basolateral Efflux_Pump Efflux Pump (e.g., P-gp) Cell_Monolayer:f1->Efflux_Pump GC376_Apical->Cell_Monolayer:f0 Passive Diffusion (Low) Efflux_Pump->GC376_Apical Active Efflux

Technical Support Center: Enhancing the Therapeutic Index of GC-376 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with GC-376 and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent IC50/EC50 Values in Protease Inhibition Assays Compound Precipitation: this compound and some derivatives have poor aqueous solubility, leading to inaccurate concentrations.[1] Prodrug Conversion Variability: this compound is a prodrug that converts to the active aldehyde GC-373. The rate of conversion can vary depending on buffer conditions and incubation times.[2][3] Enzyme Instability: The viral protease (Mpro/3CLpro) may lose activity over the course of the experiment.Improve Solubility: Prepare stock solutions in 100% DMSO.[4] For aqueous buffers, consider using derivatives with improved solubility, such as those with a choline counter-ion.[5][6] Standardize Prodrug Conversion: Pre-incubate this compound in the assay buffer for a consistent period before adding the enzyme to allow for conversion to GC-373.[2] Ensure Enzyme Stability: Keep the enzyme on ice until use and prepare fresh dilutions. Avoid repeated freeze-thaw cycles.
High Background Signal in FRET-Based Protease Assays Autofluorescence of Compound: The test compound itself may be fluorescent at the excitation/emission wavelengths of the FRET substrate. Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent substances.Run Compound-Only Control: Measure the fluorescence of the compound in the assay buffer without the enzyme or substrate to determine its intrinsic fluorescence. Subtract this background from your experimental wells. Use High-Purity Reagents: Ensure all buffers and reagents are freshly prepared with high-purity water and components.
Low Cell Viability in Antiviral Assays (Even at Low Compound Concentrations) Cytotoxicity of the Compound: The this compound derivative may be inherently toxic to the cell line being used (e.g., Vero E6 cells).[7][8] Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve the compound can be toxic to cells.Determine CC50: Perform a standard cytotoxicity assay (e.g., MTT or Neutral Red uptake) to determine the 50% cytotoxic concentration (CC50) of your compound on the specific cell line.[9] Limit Solvent Concentration: Keep the final concentration of DMSO in the cell culture medium below 1%.
Difficulty Reproducing In Vivo Efficacy Results Pharmacokinetic Variability: Differences in compound absorption, distribution, metabolism, and excretion (ADME) between studies or animal models. Formulation Issues: Poor solubility can lead to inconsistent dosing and bioavailability.Conduct Pharmacokinetic Studies: Characterize the pharmacokinetic profile of your derivative in the chosen animal model to understand its in vivo behavior. Optimize Formulation: For in vivo studies, consider formulations that improve solubility and stability. For example, a solution of 5% DMSO and 95% corn oil has been used for this compound.[4]
Formation of Aggregates or Colloids Poor Solubility: At higher concentrations in aqueous media, this compound has been reported to form colloids.[5][6]Monitor with DLS: Use Dynamic Light Scattering (DLS) to check for aggregate formation at your working concentrations. Modify Compound or Formulation: As with solubility issues, consider derivatives with improved solubility characteristics or explore different formulation strategies.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a dipeptide-based protease inhibitor. It is a prodrug that, under aqueous conditions, converts to its active aldehyde form, GC-373.[2][3] GC-373 then acts as a covalent inhibitor of the viral main protease (Mpro), also known as 3C-like protease (3CLpro).[2] This enzyme is essential for the cleavage of viral polyproteins into functional non-structural proteins required for viral replication.[7][8] By inhibiting Mpro, GC-373 blocks the viral life cycle.

Q2: How should I prepare and store this compound and its derivatives?

For long-term storage, it is recommended to store the powdered compound at -20°C.[4] Stock solutions are typically prepared in a non-aqueous solvent like DMSO, in which this compound is highly soluble (up to 100 mg/mL).[4] These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.[4] Note that moisture-absorbing DMSO can reduce solubility, so it is best to use fresh, high-quality DMSO.[4]

Q3: What cell lines are suitable for testing the antiviral activity of this compound derivatives?

Vero E6 cells, which are derived from the kidney of an African green monkey, are commonly used for studying coronaviruses and are a suitable cell line for assessing the antiviral activity and cytotoxicity of this compound derivatives.[7][8][10]

Q4: How do I calculate the therapeutic index (TI)?

The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is calculated by dividing the 50% cytotoxic concentration (CC50) by the 50% effective concentration (EC50).

TI = CC50 / EC50

A higher TI indicates a more favorable safety profile, as a much higher concentration of the compound is needed to induce cell death than is required for its antiviral effect. Some derivatives of this compound have been reported to have a therapeutic index greater than 200.[5][7]

Q5: Are there any known off-target effects of this compound?

Some studies suggest that in addition to inhibiting the viral Mpro, this compound may also inhibit host cell proteases such as cathepsin L, which could contribute to its antiviral activity.[1] It is important to consider potential off-target effects when evaluating the overall efficacy and toxicity of new derivatives.

Quantitative Data Summary

The following table summarizes the in vitro efficacy and cytotoxicity data for this compound and some of its derivatives against various coronaviruses.

CompoundVirusAssayIC50 (µM)EC50 (µM)CC50 (µM)Cell LineTherapeutic Index (TI)
This compound SARS-CoV-2Mpro Inhibition1.5[8]----
SARS-CoV-2Antiviral-0.18[8]>200[8]Vero E6>1111
SARS-CoV-2Antiviral-3.37[7]>100[1]Vero>29.6
FIPVMpro Inhibition-----
GC-373 SARS-CoV-2Mpro InhibitionNanomolar range[7]----
Derivative 70 SARS-CoV-2Mpro Inhibition0.07[5]----
SARS-CoV-2Antiviral-0.57[5]>100->175
ML188 SARS-CoV-2Antiviral-3.77[5]>1000->265

Key Experimental Protocols

Mpro/3CLpro Inhibition Assay (FRET-Based)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against the viral main protease using a Förster Resonance Energy Transfer (FRET) substrate.

Workflow Diagram:

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions add_inhibitor Add Inhibitor dilutions to 96-well plate prep_reagents->add_inhibitor add_enzyme Add Mpro enzyme solution add_inhibitor->add_enzyme pre_incubate Pre-incubate at room temperature add_enzyme->pre_incubate add_substrate Add FRET substrate to initiate reaction pre_incubate->add_substrate read_plate Measure fluorescence kinetically add_substrate->read_plate calc_ic50 Calculate initial reaction rates and determine IC50 read_plate->calc_ic50

Caption: Workflow for a FRET-based Mpro inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Dilute the Mpro enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of the FRET substrate in DMSO.

    • Prepare serial dilutions of the test compound (and this compound as a positive control) in DMSO, then dilute further in assay buffer.

  • Assay Procedure:

    • Add the diluted test compounds to the wells of a black 96-well plate.

    • Add the Mpro enzyme solution to each well.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Immediately place the plate in a fluorescent plate reader.

  • Data Analysis:

    • Measure the fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the FRET pair.

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay

This protocol provides a general method for evaluating the antiviral efficacy of compounds in a cell-based assay by measuring the inhibition of virus-induced cytopathic effect (CPE).

Workflow Diagram:

Antiviral_Assay_Workflow cluster_setup Cell & Compound Preparation cluster_infection Infection & Treatment cluster_analysis Readout & Analysis seed_cells Seed Vero E6 cells in a 96-well plate incubate_cells Incubate overnight to form a monolayer seed_cells->incubate_cells add_compounds Add compound dilutions to cells incubate_cells->add_compounds prep_compounds Prepare serial dilutions of test compounds prep_compounds->add_compounds infect_cells Infect cells with virus (e.g., SARS-CoV-2) add_compounds->infect_cells incubate_infected Incubate for 48-72 hours infect_cells->incubate_infected assess_cpe Assess Cytopathic Effect (CPE) or measure cell viability (e.g., MTT assay) incubate_infected->assess_cpe calc_ec50 Calculate EC50 from dose-response curve assess_cpe->calc_ec50

Caption: Workflow for a cell-based antiviral CPE inhibition assay.

Methodology:

  • Cell Seeding: Seed Vero E6 cells into a 96-well plate at a density that will result in a confluent monolayer the next day.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the compound dilutions.

  • Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Data Acquisition: Assess cell viability using a method such as the MTT assay, which measures mitochondrial activity, or by staining with crystal violet to visualize cell monolayers.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the uninfected controls. Plot the percentage of protection against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vivo Pharmacokinetic (PK) Study in Mice

This protocol describes a general procedure for a single-dose pharmacokinetic study of a this compound derivative in mice.

Logical Relationship Diagram:

PK_Study_Logic compound_admin Administer Compound to Mice (e.g., i.m. injection) blood_collection Collect Blood Samples at Timed Intervals compound_admin->blood_collection Single Dose plasma_prep Process Blood to Isolate Plasma blood_collection->plasma_prep Centrifugation lcms_analysis Analyze Plasma Samples by LC-MS/MS plasma_prep->lcms_analysis Quantification pk_parameters Calculate Pharmacokinetic Parameters lcms_analysis->pk_parameters Modeling

Caption: Logical flow of a pharmacokinetic study in mice.

Methodology:

  • Animal Dosing: Administer a single dose of the this compound derivative to a cohort of mice (e.g., BALB/c) via the desired route (e.g., intramuscular injection).

  • Blood Sampling: Collect blood samples from the mice at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the collected blood samples by centrifugation to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound (and any major metabolites) in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use specialized software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).

Signaling Pathway

Coronavirus Polyprotein Processing by Mpro

The primary mechanism of action for this compound and its derivatives is the inhibition of the main protease (Mpro or 3CLpro). This protease is responsible for cleaving the large viral polyproteins (pp1a and pp1ab) that are translated from the viral RNA genome. This cleavage process is essential to release functional non-structural proteins (nsps) that form the replicase-transcriptase complex, which is necessary for viral replication and transcription.

Mpro_Pathway cluster_virus Viral Replication Cycle viral_rna Viral Genomic RNA translation Host Ribosome Translation viral_rna->translation polyprotein Polyproteins (pp1a/pp1ab) translation->polyprotein mpro Main Protease (Mpro/3CLpro) polyprotein->mpro Self-cleavage nsps Functional Non-Structural Proteins (nsps) mpro->nsps Cleavage at multiple sites replication Viral Replication & Transcription nsps->replication inhibitor This compound Derivative (Active Form) inhibitor->mpro Inhibition

Caption: Inhibition of Coronavirus polyprotein processing by this compound derivatives.

References

Validation & Comparative

A Comparative Analysis of GC-376 and GS-441524 for the Treatment of Feline Infectious Peritonitis (FIP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Feline Infectious Peritonitis (FIP) has long been one of the most devastating and fatal diseases in cats. Caused by a mutated feline coronavirus (FCoV), the disease has historically had a near-100% mortality rate. However, the advent of targeted antiviral therapies has dramatically shifted the prognosis for FIP. This guide provides a detailed comparison of two of the most significant antiviral compounds in FIP treatment: GC-376 and GS-441524. Both drugs have shown remarkable efficacy, but they differ in their mechanisms of action, administration, and clinical outcomes.

Executive Summary

This compound is a broad-spectrum 3C-like protease inhibitor, while GS-441524 is a nucleoside analog that acts as a prodrug for an inhibitor of viral RNA-dependent RNA polymerase. Both have demonstrated high success rates in treating FIP in cats, a disease that was once considered uniformly fatal. Clinical studies have shown that both drugs can lead to the resolution of clinical signs and long-term remission. This guide will delve into the experimental data supporting their use, providing a clear comparison to aid in research and development efforts.

Mechanism of Action

The two compounds target different essential stages of the FIP virus (FIPV) replication cycle.

This compound is a competitive inhibitor of the FIPV 3C-like protease (3CLpro). This enzyme is crucial for the proteolytic processing of the viral polyproteins into functional proteins required for viral replication. By blocking this protease, this compound prevents the virus from assembling new, infectious virions.

GS-441524 is a small molecule that is a molecular precursor to a pharmacologically active nucleoside triphosphate. Once inside the host cell, GS-441524 is phosphorylated to its active triphosphate form. This active form mimics an adenosine nucleotide and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to premature termination of RNA transcription, thus halting viral replication.[1][2][3]

In Vitro Efficacy

Both compounds have demonstrated potent antiviral activity against FIPV in cell-based assays. The half-maximal effective concentration (EC50) is a key measure of a drug's potency.

CompoundCell LineEC50 (µM)
This compound CRFK~0.1
GS-441524 CRFK~0.78

Note: EC50 values can vary between studies and cell lines.

Clinical Efficacy in Feline Patients

Numerous studies have evaluated the clinical efficacy of this compound and GS-441524 in cats with naturally occurring FIP. The data presented below is a summary of key findings from published research.

This compound Clinical Trial Data

A pivotal field study involving 20 cats with various forms of FIP treated with this compound demonstrated promising results.

ParameterOutcome
Initial Response 19 of 20 cats showed rapid improvement in clinical signs within 2 weeks.
Long-term Remission 7 of 20 cats achieved sustained remission.
Relapse Rate 13 of the 19 initially responsive cats relapsed.
Neurological Disease A significant number of relapses involved neurological signs, suggesting poor blood-brain barrier penetration of this compound.
GS-441524 Clinical Trial Data

GS-441524 has been the subject of several influential studies that have established it as a highly effective treatment for FIP. A systematic review of studies published between 2018 and 2024, encompassing 650 FIP cases, reported an overall treatment success rate of 84.6%.[4]

ParameterOutcome
Overall Success Rate >80% of cats with non-neurological FIP achieved a cure.[5]
Relapse Rate Relapses occurred in a minority of cases and were often associated with neurological or ocular disease.
Neurological FIP Higher doses of GS-441524 have shown efficacy in treating neurological FIP.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

In Vitro Antiviral Assay

Objective: To determine the half-maximal effective concentration (EC50) of the antiviral compounds against FIPV.

Methodology:

  • Cell Culture: Crandell Rees Feline Kidney (CRFK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Virus Propagation: FIPV (e.g., strain 79-1146) is propagated in CRFK cells.

  • Antiviral Assay:

    • CRFK cells are seeded in 96-well plates.

    • The cells are infected with FIPV at a specific multiplicity of infection (MOI).

    • Serial dilutions of this compound or GS-441524 are added to the infected cells.

    • After a set incubation period (e.g., 48-72 hours), the cytopathic effect (CPE) is observed and quantified.

    • Cell viability is assessed using a colorimetric assay (e.g., MTT or MTS).

  • Data Analysis: The EC50 value is calculated as the drug concentration that inhibits the viral CPE or restores cell viability by 50%.

Feline Clinical Studies

Objective: To evaluate the safety and efficacy of the antiviral compounds in cats with naturally occurring FIP.

Methodology:

  • Case Selection: Cats with a confirmed diagnosis of FIP based on clinical signs, laboratory tests (e.g., Rivalta's test, RT-PCR on effusion fluid), and histopathology are enrolled.

  • Treatment Protocol:

    • This compound: Typically administered subcutaneously at a dose of 15 mg/kg every 12 hours for at least 12 weeks.

    • GS-441524: Typically administered subcutaneously at a starting dose of 2-4 mg/kg every 24 hours for at least 12 weeks. Higher doses (up to 10 mg/kg) are used for neurological or ocular FIP.[6]

  • Monitoring:

    • Daily clinical examinations are performed.

    • Body weight, temperature, and clinical signs are recorded.

    • Complete blood counts (CBC), serum biochemistry profiles, and serum protein electrophoresis are performed at regular intervals (e.g., weekly or bi-weekly).

    • Effusion volumes are monitored and sampled for analysis.

  • Outcome Assessment:

    • Remission: Complete resolution of clinical signs and normalization of laboratory parameters.

    • Relapse: Recurrence of clinical signs after an initial period of remission.

    • Cure: Sustained remission for at least 12 weeks after cessation of treatment.

Signaling Pathways and Experimental Workflows

Visual representations of the mechanisms of action and experimental processes can aid in understanding the complex interactions involved.

FIPV_Replication_and_Inhibition cluster_host_cell Host Cell cluster_inhibition Drug Inhibition FIPV FIPV Virion Receptor Host Cell Receptor (e.g., APN) FIPV->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Uncoating Uncoating Endocytosis->Uncoating Viral_RNA Viral Genomic RNA Uncoating->Viral_RNA Translation Translation Viral_RNA->Translation Replication RNA Replication and Transcription Viral_RNA->Replication Polyproteins Viral Polyproteins (pp1a, pp1ab) Translation->Polyproteins Proteolysis Proteolysis Polyproteins->Proteolysis Functional_Proteins Functional Viral Proteins Proteolysis->Functional_Proteins RdRp_Complex RNA-dependent RNA Polymerase (RdRp) Complex Functional_Proteins->RdRp_Complex Assembly Virion Assembly Functional_Proteins->Assembly RdRp_Complex->Replication New_Viral_RNA New Viral RNA Replication->New_Viral_RNA New_Viral_RNA->Assembly New_Virion New FIPV Virion Assembly->New_Virion Release Release New_Virion->Release GC376 This compound GC376->Proteolysis Inhibits 3CLpro GS441524 GS-441524 Active_GS Active Triphosphate Form of GS-441524 GS441524->Active_GS Phosphorylation Active_GS->Replication Inhibits RdRp

Caption: FIPV Replication Cycle and Points of Inhibition by this compound and GS-441524.

Clinical_Trial_Workflow Start Start: Cat with Suspected FIP Diagnosis Diagnosis Confirmation (Clinical Signs, Lab Tests, RT-PCR) Start->Diagnosis Enrollment Enrollment in Study Diagnosis->Enrollment Treatment Treatment Administration (this compound or GS-441524) Enrollment->Treatment Monitoring Regular Monitoring (Clinical Exams, Bloodwork) Treatment->Monitoring 12+ weeks Outcome Outcome Assessment Monitoring->Outcome Remission Sustained Remission (Cure) Outcome->Remission Success Relapse Relapse Outcome->Relapse Partial Success/Failure Euthanasia Euthanasia/Death Outcome->Euthanasia Failure Relapse->Treatment Re-treatment (optional)

References

In Vitro Showdown: A Head-to-Head Comparison of GC-376 and Remdesivir Against Coronaviruses

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against viral threats, particularly coronaviruses, the scientific community continues to rigorously evaluate and compare the efficacy of various antiviral compounds. This guide provides a detailed in vitro comparison of two prominent antiviral candidates: GC-376, a protease inhibitor, and remdesivir, a nucleotide analog. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy data, and the experimental protocols used for their evaluation.

Mechanism of Action: A Tale of Two Targets

This compound and remdesivir disrupt viral replication through distinct mechanisms, targeting different essential viral enzymes.

This compound: Halting Viral Protein Processing

This compound is a prodrug that is converted to its active form, GC-373. It acts as a potent inhibitor of the viral 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This enzyme is crucial for the proteolytic processing of viral polyproteins into functional proteins required for viral replication.[1][2] GC-373 contains an aldehyde warhead that forms a covalent bond with the cysteine residue in the active site of 3CLpro, thereby blocking its function.[3] This inhibition prevents the maturation of essential viral proteins, ultimately halting the viral life cycle.[1][2]

Remdesivir: Disrupting Viral RNA Synthesis

Remdesivir, on the other hand, is a prodrug of a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp).[4][5][6] Once inside the host cell, remdesivir is metabolized into its active triphosphate form. This active form mimics the natural ATP nucleotide and is incorporated into the nascent viral RNA chain by the RdRp.[4][7] The incorporation of the remdesivir analog leads to delayed chain termination, effectively stopping the replication of the viral genome.[4][5]

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and remdesivir against SARS-CoV-2 in various cell lines. The half-maximal effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral activity, while the half-maximal cytotoxic concentration (CC50) is the concentration that causes 50% cell death. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
This compound SARS-CoV-2Vero E61.14>100>87.7[8]
This compound SARS-CoV-2Vero E6~1.5 - 9.5>200>21 - >133[8]
Remdesivir SARS-CoV-2Vero E60.77>100>129.87
Remdesivir SARS-CoV-2Vero E66.2>100>16.1[9]
Remdesivir SARS-CoV-2Calu-30.018>10>555[9]

Experimental Protocols

The following is a representative protocol for an in vitro antiviral assay based on the cytopathic effect (CPE) reduction method, commonly used to evaluate the efficacy of antiviral compounds against SARS-CoV-2.

Objective: To determine the in vitro antiviral activity and cytotoxicity of test compounds against SARS-CoV-2 in a cell-based assay.

Materials:

  • Cell Line: Vero E6 cells (or other susceptible cell lines like Calu-3).

  • Virus: SARS-CoV-2 isolate.

  • Test Compounds: this compound and remdesivir.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Reagents: Trypsin-EDTA, Dimethyl sulfoxide (DMSO), CellTiter-Glo Luminescent Cell Viability Assay kit (or similar).

  • Equipment: 96-well cell culture plates, biosafety cabinet (BSL-3), incubator, microscope, luminometer.

Procedure:

  • Cell Seeding:

    • Culture Vero E6 cells in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with phosphate-buffered saline (PBS) and detach them using Trypsin-EDTA.

    • Resuspend the cells in culture medium and adjust the cell concentration.

    • Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare stock solutions of this compound and remdesivir in DMSO.

    • On the day of the experiment, prepare serial dilutions of the test compounds in culture medium.

  • Antiviral Activity Assay:

    • Remove the culture medium from the 96-well plates containing the cell monolayers.

    • Add the diluted test compounds to the wells in triplicate.

    • Prepare a virus dilution in culture medium to achieve a multiplicity of infection (MOI) of 0.05.

    • Infect the cells with the virus dilution. Include a virus control (no compound) and a cell control (no virus, no compound).

    • Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until the virus control wells show significant cytopathic effect (CPE).

  • Cytotoxicity Assay:

    • In a separate 96-well plate with uninfected cells, add the same serial dilutions of the test compounds.

    • Incubate the plate under the same conditions as the antiviral assay plate.

  • Quantification of Viral Inhibition and Cytotoxicity:

    • After the incubation period, assess cell viability using the CellTiter-Glo assay according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of viral inhibition and cell viability for each compound concentration relative to the controls.

    • Determine the EC50 and CC50 values by plotting the data and fitting it to a dose-response curve using appropriate software.

    • Calculate the Selectivity Index (SI = CC50/EC50).

Visualizing the Mechanisms and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Data Analysis Cell_Seeding 1. Seed Host Cells (e.g., Vero E6) Compound_Prep 2. Prepare Serial Dilutions of this compound & Remdesivir Add_Compounds 3. Add Compounds to Cells Compound_Prep->Add_Compounds Infect_Cells 4. Infect Cells with Virus (e.g., SARS-CoV-2) Add_Compounds->Infect_Cells Incubate 5. Incubate for 48-72 hours Infect_Cells->Incubate Measure_Viability 6. Measure Cell Viability (e.g., CPE Reduction Assay) Incubate->Measure_Viability Calculate_EC50_CC50 7. Calculate EC50, CC50 & SI Measure_Viability->Calculate_EC50_CC50

Figure 1. Experimental workflow for in vitro antiviral assays.

Figure 2. Mechanism of action of this compound.

Figure 3. Mechanism of action of remdesivir.

References

In Vivo Efficacy of GC-376 Against SARS-CoV-2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of the broad-spectrum coronavirus protease inhibitor, GC-376, against SARS-CoV-2 and its variants. The data presented is based on studies conducted in the widely accepted K18-hACE2 transgenic mouse model, allowing for a standardized comparison with other antiviral agents.

This compound is a prodrug of a potent inhibitor of the main protease (Mpro), an enzyme essential for the replication of coronaviruses.[1] By targeting Mpro, this compound blocks the processing of viral polyproteins, thereby halting the viral life cycle.[1] This guide synthesizes available in vivo data to validate its efficacy and benchmark its performance against other key antivirals.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of this compound compared to other prominent antivirals for SARS-CoV-2 in the K18-hACE2 mouse model. It is important to note that these results are from separate studies and do not represent a direct head-to-head comparison.

Table 1: In Vivo Efficacy of this compound Against SARS-CoV-2 (Wild Type)

TreatmentDosageChallenge VirusKey FindingsReference
This compound 20 mg/kg, twice daily, intraperitoneallySARS-CoV-2 (USA-WA1/2020) at 10^3 TCID50- Reduced viral loads in the brain (5-log reduction) - Milder tissue lesions in the brain - Reduced inflammation in the brain[2][3]
Vehicle Control -SARS-CoV-2 (USA-WA1/2020) at 10^3 TCID50- High viral loads in lungs and brain - Severe tissue pathology[2][3]
This compound 20 mg/kg, twice daily, intraperitoneallySARS-CoV-2 (USA-WA1/2020) at 10^5 TCID50- Slightly improved survival from 0% to 20%[2]
Vehicle Control -SARS-CoV-2 (USA-WA1/2020) at 10^5 TCID50- 0% survival[2]

Table 2: Comparative In Vivo Efficacy of Antivirals Against SARS-CoV-2 WT in K18-hACE2 Mice

AntiviralDosageChallenge VirusViral Load Reduction (Lungs)Survival RateReference
Nirmatrelvir (Paxlovid component) 300 mg/kg, orally, dailySARS-CoV-2 WT (2.5 x 10^2 PFU)Potently protected from deathPotently protected from death[1]
Remdesivir 25 mg/kg, intraperitoneally, dailySARS-CoV-2 WT (2.5 x 10^2 PFU)Limited antiviral efficacyLimited antiviral efficacy[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following section outlines the key experimental protocols used in the cited in vivo studies.

This compound Efficacy Study in K18-hACE2 Mice
  • Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection, were used in these studies.[2][3]

  • Virus Challenge: Mice were intranasally inoculated with either a low dose (10^3 TCID50) or a high dose (10^5 TCID50) of SARS-CoV-2 (USA-WA1/2020 strain).[2]

  • Treatment Regimen: this compound was administered intraperitoneally at a dose of 20 mg/kg twice daily, starting 4 hours post-infection.[2]

  • Outcome Measures:

    • Viral Load: Viral titers in various tissues, including the lungs and brain, were quantified by TCID50 assay.[2][3]

    • Histopathology: Tissues were examined for pathological changes and inflammation.[2][3]

    • Survival: Mice were monitored daily for clinical signs and survival.[2]

Nirmatrelvir and Remdesivir Efficacy Study in K18-hACE2 KI Mice
  • Animal Model: K18-hACE2 knock-in (KI) mice were utilized.[1]

  • Virus Challenge: Mice were infected intranasally with 2.5 x 10^2 Plaque Forming Units (PFU) of SARS-CoV-2 wild-type virus.[1]

  • Treatment Regimen:

    • Nirmatrelvir: Administered orally at 300 mg/kg daily from day 0 to 5 post-infection.[1]

    • Remdesivir: Administered intraperitoneally at 25 mg/kg daily from day 0 to 5 post-infection.[1]

  • Outcome Measures:

    • Viral Load: Viral N gene copy numbers in the lungs and brain were measured by RT-PCR.[1]

    • Survival and Body Weight: Mice were monitored for changes in body weight and survival.[1]

    • Histopathology: Lung and brain tissues were scored for pathological changes.[1]

Visualizing Experimental Design and Comparative Logic

To better illustrate the experimental workflow and the comparative framework, the following diagrams are provided.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_challenge Virus Challenge cluster_treatment Treatment Groups cluster_outcome Outcome Assessment K18_mice K18-hACE2 Transgenic Mice Infection Intranasal Inoculation with SARS-CoV-2 Variants K18_mice->Infection GC376 This compound Infection->GC376 Alternative Alternative Antivirals (e.g., Paxlovid, Remdesivir) Infection->Alternative Vehicle Vehicle Control Infection->Vehicle Viral_Load Viral Load Quantification (Tissues) GC376->Viral_Load Pathology Histopathological Analysis GC376->Pathology Survival Survival and Clinical Scoring GC376->Survival Alternative->Viral_Load Alternative->Pathology Alternative->Survival Vehicle->Viral_Load Vehicle->Pathology Vehicle->Survival

Caption: Experimental workflow for in vivo efficacy studies.

Comparative_Analysis cluster_antivirals Antiviral Agents cluster_variants SARS-CoV-2 Variants cluster_outcomes Efficacy Outcomes GC376 This compound WT Wild Type GC376->WT Tested Against Paxlovid Paxlovid (Nirmatrelvir) Paxlovid->WT Tested Against Remdesivir Remdesivir Remdesivir->WT Tested Against Efficacy Viral Load Reduction Survival Improvement Pathology Amelioration WT->Efficacy Delta Delta Delta->Efficacy Omicron Omicron Omicron->Efficacy

Caption: Comparative logic for antiviral efficacy.

References

Safety and toxicity profile of GC-376 compared to other protease inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals navigating the preclinical and clinical data of emerging antiviral compounds.

This report provides a comprehensive comparison of the safety and toxicity profiles of GC-376, a broad-spectrum 3C-like protease inhibitor, with other notable protease inhibitors, including the clinically approved Nirmatrelvir (a key component of Paxlovid) and Boceprevir. The following sections detail available quantitative toxicity data, outline experimental methodologies for key assays, and visualize the fundamental mechanisms of action.

Executive Summary

This compound has demonstrated a favorable preliminary safety profile in preclinical studies, characterized by low in vitro cytotoxicity and good tolerability in animal models. When compared to Nirmatrelvir, both compounds exhibit a wide therapeutic window. Boceprevir, an older generation protease inhibitor, has a well-documented clinical safety profile, with anemia being a notable dose-limiting toxicity. Direct comparative studies are limited, and further head-to-head preclinical and clinical trials are necessary for a definitive safety and toxicity assessment.

Data Presentation: Quantitative Safety and Toxicity Comparison

The following tables summarize the available quantitative data for this compound, Nirmatrelvir, and Boceprevir, focusing on in vitro cytotoxicity and in vivo acute toxicity. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

DrugCell LineAssayCC50 (µM)IC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound Vero-> 100[1]0.70 (SARS-CoV-2)[2]> 142
Vero E6->200[3]--
Nirmatrelvir --> 100[4]0.45 (SARS-CoV-2)[4]> 222
0.09 (OC43)[4]> 1111
0.29 (229E)[4]> 344
Boceprevir Huh7-No cytotoxicity observed[5]0.2-0.4 (HCV replicon)[5]-

Table 1: In Vitro Cytotoxicity and Antiviral Efficacy. CC50 (50% cytotoxic concentration) and IC50 (50% inhibitory concentration) values are crucial indicators of a drug's therapeutic window. A higher selectivity index indicates a more favorable safety profile at the cellular level.

DrugSpeciesRoute of AdministrationLD50 (mg/kg)
This compound --Not reported
Nirmatrelvir RatOral> 1000 (NOAEL)[6]
Boceprevir RatOral> 2000[3]

Table 2: In Vivo Acute Toxicity. LD50 (lethal dose, 50%) is a measure of acute toxicity. NOAEL (No Observed Adverse Effect Level) represents the highest dose at which no adverse effects were observed.

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of safety and toxicity data. The following sections outline the general principles of commonly employed assays.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • General Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with varying concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.[7][8][9][10]

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay:

This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.

  • Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is proportional to the number of lysed cells. The assay involves a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt to a colored formazan product.

  • General Procedure:

    • Culture cells in a 96-well plate and expose them to the test compound.

    • Collect the cell culture supernatant.

    • Add the supernatant to a new plate containing the LDH assay reaction mixture.

    • Incubate the plate at room temperature to allow the colorimetric reaction to proceed.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm).

    • Determine cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of control cells (spontaneous release) and cells lysed with a detergent (maximum release).[4][11][12][13][14][15][16][17][18][19]

In Vivo Acute Toxicity Studies

OECD Guideline for the Testing of Chemicals, Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method:

This guideline provides a stepwise procedure to assess the acute oral toxicity of a substance, allowing for its classification into one of several toxicity classes.

  • Principle: The method uses a small number of animals in a sequential testing process. The outcome of testing at one dose level determines the next dose level to be tested. The endpoint is typically mortality, but other signs of toxicity are also observed.

  • General Procedure:

    • A starting dose is selected based on available information.

    • A small group of animals (typically 3) of a single sex (usually females) is dosed with the substance.

    • Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.

    • Depending on the outcome (number of animals that die), the dose for the next group of animals is either increased or decreased, or the study is terminated.

    • The substance is classified into a toxicity category based on the observed mortality at specific dose levels.[2][5][14][15][20]

Mechanism of Action and Signaling Pathway Diagrams

Protease inhibitors function by blocking the activity of viral proteases, which are essential enzymes for the cleavage of viral polyproteins into functional proteins required for viral replication.

Protease_Inhibitor_Mechanism cluster_virus Viral Replication Cycle cluster_drug Drug Action Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Viral Protease Viral Protease Functional Viral Proteins Functional Viral Proteins Viral Protease->Functional Viral Proteins Cleavage New Virus Particles New Virus Particles Functional Viral Proteins->New Virus Particles Assembly Protease Inhibitor Protease Inhibitor Protease Inhibitor->Viral Protease Inhibition

Figure 1: General mechanism of action for viral protease inhibitors.

The diagram above illustrates the common mechanism by which protease inhibitors like this compound, Nirmatrelvir, and Boceprevir disrupt viral replication. They specifically target and inhibit the function of viral proteases, thereby preventing the maturation of essential viral proteins and halting the production of new infectious virus particles.

While the primary target of these drugs is the viral protease, off-target effects on host cell proteases or other signaling pathways can contribute to their toxicity profiles. For instance, Boceprevir is known to affect various cell signaling pathways and host immunity[11]. Further research is needed to fully elucidate the specific off-target interactions of this compound and Nirmatrelvir to create more detailed and distinct signaling pathway diagrams for each compound.

Experimental_Workflow cluster_invitro In Vitro Cytotoxicity Assessment cluster_invivo In Vivo Acute Toxicity Assessment Cell_Culture Cell Seeding (e.g., Vero, HepG2, Caco-2) Treatment Drug Exposure (Varying Concentrations) Cell_Culture->Treatment Assay Cytotoxicity Assay (MTT, LDH, etc.) Treatment->Assay Data_Analysis CC50 Determination Assay->Data_Analysis Animal_Model Animal Selection (e.g., Rats, Mice) Dosing Oral Administration (Single Dose) Animal_Model->Dosing Observation Monitoring for Toxicity & Mortality (14 days) Dosing->Observation Data_Analysis_Vivo LD50/NOAEL Determination Observation->Data_Analysis_Vivo

Figure 2: General experimental workflow for safety and toxicity assessment.

This workflow outlines the typical steps involved in evaluating the cytotoxicity of antiviral compounds in cell culture and their acute toxicity in animal models. These standardized procedures are essential for generating reliable and comparable safety data for drug development.

References

In Vitro Showdown: GC-376 vs. Boceprevir in the Fight Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Two Potent Main Protease Inhibitors

For researchers and drug development professionals navigating the landscape of potential COVID-19 therapeutics, a clear understanding of the in vitro performance of leading antiviral candidates is paramount. This guide provides a direct comparison of two prominent SARS-CoV-2 main protease (Mpro) inhibitors: GC-376, a preclinical veterinary drug, and boceprevir, a clinically approved hepatitis C virus (HCV) protease inhibitor. Both compounds have demonstrated the ability to effectively inhibit SARS-CoV-2 in laboratory settings by targeting its essential Mpro.[1]

This analysis synthesizes key experimental data to offer an objective overview of their comparative efficacy and provides detailed methodologies for the foundational experiments cited.

Performance Data: Head-to-Head Comparison

The in vitro inhibitory activities of this compound and boceprevir against the SARS-CoV-2 main protease and the virus itself have been quantified in multiple studies. The following table summarizes these key performance indicators.

Parameter This compound Boceprevir Assay Type Cell Line Source
IC50 (Enzymatic) 0.03 µM4.13 µMMpro Enzymatic Assay-[2]
IC50 (Enzymatic) 0.15 µM8.0 µMMpro Enzymatic Assay-[3]
EC50 (Antiviral) 3.37 µM1.90 µMViral Replication Assay (CPE)Vero[2]
EC50 (Antiviral) < 3 µM> 20 µMViral Replication AssayCalu3[4]
EC50 (Antiviral) 0.7013 µM36.31 µMViral Replication Assay-[4]

IC50 (Half-maximal inhibitory concentration) in enzymatic assays measures the concentration of a drug that is required for 50% inhibition of the target enzyme, in this case, the SARS-CoV-2 main protease (Mpro). A lower IC50 value indicates a more potent inhibitor.

EC50 (Half-maximal effective concentration) in antiviral assays represents the concentration of a drug that is required to inhibit 50% of the viral replication in cell culture. A lower EC50 value indicates a more potent antiviral effect.

Experimental Protocols

The data presented above were generated using established in vitro methodologies. Below are detailed descriptions of the key experimental protocols employed in the cited studies.

SARS-CoV-2 Main Protease (Mpro) Enzymatic Assay

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of the SARS-CoV-2 main protease.

  • Principle: A fluorescence resonance energy transfer (FRET)-based assay is commonly used.[5][2] The Mpro substrate is a peptide labeled with both a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. When Mpro cleaves the substrate, the fluorophore and quencher are separated, resulting in a detectable fluorescent signal. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.

  • Reagents:

    • Recombinant SARS-CoV-2 Mpro

    • FRET-based peptide substrate

    • Assay buffer

    • Test compounds (this compound, Boceprevir) dissolved in DMSO

  • Procedure:

    • The test compounds are serially diluted to various concentrations.

    • Recombinant SARS-CoV-2 Mpro is pre-incubated with the diluted compounds.

    • The FRET substrate is added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a plate reader.

    • The rate of substrate cleavage is calculated.

    • IC50 values are determined by plotting the percentage of Mpro inhibition against the logarithm of the inhibitor concentration.

Antiviral Cell-Based Assay

This assay evaluates the ability of the compounds to inhibit SARS-CoV-2 replication in a cellular environment.

  • Principle: Host cells susceptible to SARS-CoV-2 infection (e.g., Vero, Vero E6, Calu-3) are treated with the test compounds and then infected with the virus. The antiviral efficacy is determined by measuring the extent of viral replication or the resulting cytopathic effect (CPE).

  • Materials:

    • Host cell line (e.g., Vero cells)

    • SARS-CoV-2 virus isolate

    • Cell culture medium

    • Test compounds (this compound, Boceprevir)

  • Procedure:

    • Host cells are seeded in multi-well plates and incubated to form a monolayer.

    • The cells are treated with various concentrations of the test compounds.

    • The treated cells are then infected with a known titer of SARS-CoV-2.

    • After an incubation period to allow for viral replication, the antiviral effect is quantified. This can be done by:

      • Cytopathic Effect (CPE) Assay: Visually scoring the health of the cell monolayer or using a cell viability dye to quantify the number of surviving cells.[5]

      • Viral Yield Reduction (VYR) Assay: Quantifying the amount of infectious virus produced in the supernatant via plaque assay or TCID50.[5]

      • Quantitative RT-PCR: Measuring the levels of viral RNA in the cell lysate or supernatant.[1]

    • EC50 values are calculated by plotting the percentage of viral inhibition against the logarithm of the compound concentration.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of Mpro inhibition and a typical experimental workflow for antiviral compound screening.

Mpro_Inhibition_Pathway cluster_virus SARS-CoV-2 Life Cycle cluster_inhibition Mechanism of Inhibition polyprotein Viral Polyproteins (pp1a, pp1ab) mpro Main Protease (Mpro) 3CLpro polyprotein->mpro  cleavage nsp Functional Non-structural Proteins (NSPs) mpro->nsp blocked Inactive Mpro replication Viral Replication Complex Assembly nsp->replication polyprotein_new New Viral Polyproteins replication->polyprotein_new leads to inhibitor This compound / Boceprevir inhibitor->mpro no_cleavage Polyprotein Cleavage Blocked blocked->no_cleavage

Caption: Mechanism of SARS-CoV-2 Mpro Inhibition.

Antiviral_Screening_Workflow start Start: Antiviral Compound Screening enzymatic_assay Step 1: Mpro Enzymatic Assay (FRET) start->enzymatic_assay ic50 Determine IC50 enzymatic_assay->ic50 cell_assay Step 2: Antiviral Cell-Based Assay ic50->cell_assay Potent inhibitors (low IC50) ec50 Determine EC50 & CC50 cell_assay->ec50 data_analysis Step 3: Data Analysis & Comparison ec50->data_analysis end End: Identify Lead Candidates data_analysis->end

Caption: Experimental Workflow for Antiviral Compound Evaluation.

References

Second-Generation GC-376 Analogs Demonstrate Enhanced Potency Against Viral Protease

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of next-generation 3C-like protease inhibitors reveals significant gains in antiviral activity, offering promising avenues for the development of broad-spectrum coronavirus therapeutics.

Researchers and drug development professionals are witnessing a significant advancement in the potency of second-generation analogs of GC-376, a well-established inhibitor of the 3C-like (3CL) protease, an enzyme essential for the replication of many coronaviruses. Recent studies have demonstrated that strategic modifications to the parent compound can yield derivatives with substantially improved inhibitory activity against the SARS-CoV-2 main protease (Mpro), highlighting a clear path forward in the quest for effective COVID-19 treatments and preparedness for future coronavirus outbreaks.

This compound, a prodrug of the aldehyde inhibitor GC-373, acts by covalently binding to the catalytic cysteine residue in the active site of the 3CL protease, thereby blocking its function and halting viral replication.[1][2] Building upon this mechanism, recent drug discovery efforts have focused on optimizing the structure of this compound to enhance its binding affinity and cellular efficacy. These endeavors have led to the development of a series of second-generation analogs with nanomolar-level potency.[3][4]

Comparative Potency of this compound and its Second-Generation Analogs

The enhanced efficacy of the new analogs is evident in both enzymatic and cell-based assays. The following table summarizes the inhibitory concentrations (IC50) against the purified SARS-CoV-2 3CLpro and the effective concentrations (EC50) in cell-based antiviral assays for this compound and several of its notable second-generation derivatives.

CompoundModificationsIC50 (µM) against SARS-CoV-2 3CLproEC50 (µM) in SARS-CoV-2 Infected CellsReference(s)
This compound Parent Compound0.19 - 0.890.18 - 9.54[2][4][5]
Compound 8 Cyclopropyl at P2, 3-fluorobenzyl at P30.070.57[4]
Compound 9 Cyclopropyl at P2, 3-chlorophenylethyl at P30.080.70[4]
Compound 10 α-acetoxymethyl ketone warhead, trimethyl-pyridyl moiety0.0190.30[4]
UAWJ246 Analog of this compoundN/A4.61 - 15.13
UAWJ247 Analog of this compoundN/A2.1 - 6.81
UAWJ248 Analog of this compound0.01211.1 - 20.49
EB46 Analog of this compoundN/A0.1 - 2.4[6]
EB54 Analog of this compoundN/A0.1 - 2.4[6]
NK01-63 Analog of this compoundN/A0.1 - 2.4[6]
Compound 6e Dipeptidyl inhibitor0.170.15[7]
Compound 6j Dipeptidyl inhibitorN/A0.04 (against MERS-CoV)[7]

N/A: Data not available in the cited sources.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the underlying principles of 3CL protease inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_virus Viral Replication Cycle cluster_inhibition Inhibition Mechanism Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation 3CL Protease (Mpro) 3CL Protease (Mpro) Polyprotein->3CL Protease (Mpro) Autocleavage Functional Viral Proteins Functional Viral Proteins Polyprotein->Functional Viral Proteins Cleavage by 3CLpro Viral Assembly Viral Assembly Functional Viral Proteins->Viral Assembly This compound Analog This compound Analog This compound Analog->3CL Protease (Mpro) Covalent Binding Active Site Cysteine Active Site Cysteine

Caption: Mechanism of 3CL protease inhibition by this compound analogs.

G Compound Synthesis Compound Synthesis Enzymatic Assay (FRET) Enzymatic Assay (FRET) Compound Synthesis->Enzymatic Assay (FRET) Determine IC50 Cell-based Antiviral Assay Cell-based Antiviral Assay Enzymatic Assay (FRET)->Cell-based Antiviral Assay Promising Candidates Determine EC50 & CC50 Determine EC50 & CC50 Cell-based Antiviral Assay->Determine EC50 & CC50 Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Determine EC50 & CC50->Structure-Activity Relationship (SAR) Analysis SAR Analysis SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Compound Synthesis

Caption: Experimental workflow for evaluating this compound analogs.

Detailed Experimental Protocols

The evaluation of these second-generation this compound analogs relies on standardized and robust experimental methodologies.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This assay is employed to determine the in vitro inhibitory activity of the compounds against the purified 3CL protease.

  • Reagents and Materials: Purified recombinant SARS-CoV-2 3CLpro, a fluorogenic substrate containing a 3CLpro cleavage site flanked by a FRET pair (e.g., Edans/Dabcyl), assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA), test compounds, and a microplate reader capable of fluorescence detection.

  • Procedure:

    • The 3CL protease is pre-incubated with varying concentrations of the test compound in a 96- or 384-well plate for a defined period (e.g., 60 minutes at 37°C) to allow for inhibitor binding.[8]

    • The enzymatic reaction is initiated by the addition of the FRET substrate.

    • As the protease cleaves the substrate, the FRET pair is separated, resulting in an increase in fluorescence emission from the donor fluorophore.

    • The fluorescence intensity is monitored over time using a microplate reader.

    • The initial reaction velocities are calculated from the linear phase of the fluorescence signal progression.

    • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]

Cell-Based Antiviral Assay

This assay assesses the ability of the compounds to inhibit viral replication in a cellular context.

  • Reagents and Materials: A susceptible cell line (e.g., Vero E6), SARS-CoV-2 virus stock, cell culture medium, test compounds, and reagents for quantifying viral-induced cytopathic effect (CPE) or viral RNA.

  • Procedure:

    • Cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

    • The cells are then treated with serial dilutions of the test compounds.

    • Subsequently, the cells are infected with a known titer of SARS-CoV-2.

    • After an incubation period (e.g., 2-3 days), the extent of virus-induced CPE is evaluated. This can be done visually or quantified using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).[10]

    • The half-maximal effective concentration (EC50), which is the concentration of the compound that reduces the viral effect by 50%, is calculated from the dose-response curves.[10]

    • In parallel, a cytotoxicity assay is performed by treating uninfected cells with the same concentrations of the test compounds to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Conclusion

The development of second-generation this compound analogs represents a significant step forward in the search for potent and broad-spectrum antiviral agents against coronaviruses. The systematic structural modifications have led to compounds with markedly improved inhibitory activity in both enzymatic and cellular assays. The data presented here underscore the potential of these next-generation inhibitors as promising candidates for further preclinical and clinical development. The detailed experimental protocols provide a framework for the continued evaluation and optimization of these and other novel antiviral compounds.

References

Combination Therapy with GC-376 for COVID-19: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Dateline: SHANGHAI, China – October 29, 2025 – As the scientific community continues to explore effective therapeutic strategies against COVID-19, the focus has increasingly shifted towards combination therapies to enhance antiviral efficacy and mitigate the risk of drug resistance. This guide provides a comparative analysis of the efficacy of GC-376, a potent 3CL protease inhibitor, in combination with other antiviral agents for the treatment of SARS-CoV-2 infection. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a preclinical antiviral agent, has demonstrated significant promise in inhibiting SARS-CoV-2 replication by targeting the main protease (3CLpro), an enzyme crucial for viral polyprotein processing. This guide synthesizes findings from key in-vitro and in-vivo studies that have evaluated this compound in combination with other antivirals, namely the nucleoside analog molnupiravir and the remdesivir parent analog GS-441524. The data presented herein underscores the potential of these combination regimens to achieve synergistic or additive effects against SARS-CoV-2.

Mechanism of Action: A Dual-Pronged Attack

The rationale for combining this compound with other antiviral agents lies in targeting different essential stages of the viral life cycle. This compound blocks the proteolytic activity of the 3CL protease, thereby preventing the maturation of viral proteins necessary for replication. In contrast, nucleoside analogs like molnupiravir and GS-441524 target the viral RNA-dependent RNA polymerase (RdRp), introducing mutations during RNA synthesis or terminating chain elongation, respectively. This dual-pronged attack can lead to a more profound suppression of viral replication than either agent alone.

Below is a diagram illustrating the distinct mechanisms of action.

Antiviral_Mechanisms cluster_virus SARS-CoV-2 Life Cycle cluster_drugs Antiviral Intervention Viral_Entry Viral Entry RNA_Release Viral RNA Release Viral_Entry->RNA_Release Translation Translation of Polyproteins RNA_Release->Translation Proteolysis Polyprotein Cleavage Translation->Proteolysis Replication RNA Replication (RdRp) Proteolysis->Replication Assembly Virion Assembly Replication->Assembly Release New Virion Release Assembly->Release GC376 This compound GC376->Proteolysis Inhibits 3CL Protease Molnupiravir_GS441524 Molnupiravir / GS-441524 Molnupiravir_GS441524->Replication Inhibits RdRp

Figure 1: Mechanisms of action for this compound and nucleoside analogs. (Within 100 characters)

In-Vitro Efficacy: this compound in Combination with Molnupiravir

A key study investigated the in-vitro activity of this compound combined with molnupiravir against SARS-CoV-2 in Vero E6 cells. The combination demonstrated a synergistic effect at 48 hours post-infection, transitioning to an additive effect at 72 hours.[1]

Table 1: In-Vitro Efficacy of this compound and Molnupiravir Combination

Drug/CombinationEC50 (µM)Synergy Score (HSA) - 48hSynergy Score (HSA) - 72h
This compound (alone)0.81 (at 72h)N/AN/A
Molnupiravir (alone)1.09 (at 48h)N/AN/A
This compound + MolnupiravirNot Reported19.33 (Synergistic) 8.61 (Additive)

EC50 values represent the concentration required to inhibit viral replication by 50%. HSA (Highest Single Agent) synergy scores indicate the degree of interaction between the drugs. A positive score suggests synergy or additivity.

Experimental Protocol: In-Vitro Synergy Study

The experimental workflow for determining the synergistic effect of this compound and molnupiravir is outlined below.

In_Vitro_Workflow Cell_Seeding Seed Vero E6 cells in 96-well plates Infection Infect cells with SARS-CoV-2 (20A.EU1, BA.1, or BA.2 strains) Cell_Seeding->Infection Treatment Treat with serial dilutions of This compound, Molnupiravir, or combination Infection->Treatment Incubation Incubate for 48h and 72h Treatment->Incubation MTT_Assay Perform MTT assay to determine cell viability Incubation->MTT_Assay Plaque_Assay Perform plaque assay on supernatants to quantify viral load Incubation->Plaque_Assay Synergy_Analysis Calculate synergy scores using Synergy Finder MTT_Assay->Synergy_Analysis

Figure 2: Workflow for in-vitro synergy testing. (Within 100 characters)

Detailed Methodology:

  • Cell Culture: Vero E6 cells were seeded in 96-well plates and infected with SARS-CoV-2 strains 20A.EU, BA.1, or BA.2.[1]

  • Drug Treatment: Cells were treated with five two-fold serial dilutions of this compound, molnupiravir, or their combination, with concentrations up to their respective EC90 values.[1]

  • Cell Viability Assay (MTT): After 48 and 72 hours of incubation, cell viability was assessed using the MTT reduction assay. The absorbance was measured to determine the extent of cell death caused by the virus.

  • Plaque Reduction Assay: Supernatants from treated and untreated infected cells were collected to quantify the viral load through a plaque assay, which measures the amount of infectious virus particles.[1]

  • Synergy Analysis: The interaction between the two drugs was quantified by calculating a synergy score using the Synergy Finder software.[1]

In-Vivo Efficacy: this compound in Combination with GS-441524

An in-vivo study in a mouse-adapted SARS-CoV-2 model evaluated the combination of this compound with GS-441524, the parent nucleoside of remdesivir. The study found that a low-dose combination of both drugs effectively protected mice from SARS-CoV-2 infection.[2]

Table 2: In-Vivo Efficacy of this compound and GS-441524 Combination in BALB/c Mice

Treatment GroupDosageRoute of AdministrationViral Titer Reduction in Lungs (Day 5 p.i.)
This compound (High-dose)Not specifiedi.m. or i.n. + i.m.Significant reduction, but did not completely block proliferation
GS-441524 (High-dose)Not specifiedi.n. + i.m.Complete inhibition
This compound + GS-441524 (Low-dose) Not specifiedi.n. or i.n. + i.m. Effective protection and synergistic effect

i.m. = intramuscular; i.n. = intranasal; p.i. = post-infection.

Experimental Protocol: In-Vivo Combination Study

The workflow for the in-vivo evaluation of the this compound and GS-441524 combination is depicted below.

In_Vivo_Workflow Animal_Model BALB/c mice infected with mouse-adapted SARS-CoV-2 (HRB26M) Treatment_Groups Administer this compound, GS441524, or combination via i.n. and/or i.m. routes Animal_Model->Treatment_Groups Monitoring Monitor body weight and clinical signs daily Treatment_Groups->Monitoring Tissue_Harvest Harvest nasal turbinates and lungs at 3 and 5 days post-infection Monitoring->Tissue_Harvest Viral_Load Quantify viral load using TCID50 assay and qRT-PCR Tissue_Harvest->Viral_Load Histopathology Perform histopathological analysis of lung tissue Tissue_Harvest->Histopathology

Figure 3: Workflow for in-vivo combination therapy testing. (Within 100 characters)

Detailed Methodology:

  • Animal Model: BALB/c mice were infected with a mouse-adapted strain of SARS-CoV-2 (HRB26M).[2]

  • Drug Administration: Mice were treated with high and low doses of this compound, GS-441524, or their combination via intranasal and/or intramuscular routes.[2]

  • Viral Load Quantification: Viral titers in the nasal turbinates and lungs were determined at 3 and 5 days post-infection using the 50% tissue culture infectious dose (TCID50) assay and quantitative reverse transcription PCR (qRT-PCR).[2]

  • Histopathology: Lung tissues were collected for histopathological examination to assess the extent of inflammation and tissue damage.

The Host Response: 3CL Protease and Innate Immunity

Beyond its role in viral replication, the SARS-CoV-2 3CL protease (NSP5) has been shown to interact with and cleave host proteins involved in the innate immune response. This interference with the host's defense mechanisms may contribute to the inflammatory pathology observed in severe COVID-19.

The diagram below illustrates the signaling pathway affected by the 3CL protease.

Signaling_Pathway Viral_RNA Viral RNA RIGI RIG-I Sensing Viral_RNA->RIGI MAVS MAVS Activation RIGI->MAVS TRAF3 TRAF3 MAVS->TRAF3 TBK1 TBK1/IKKi TRAF3->TBK1 IRF3_P IRF3 Phosphorylation TBK1->IRF3_P IRF3_Nuc IRF3 Nuclear Translocation IRF3_P->IRF3_Nuc IFN_Prod Type I Interferon Production IRF3_Nuc->IFN_Prod NSP5 SARS-CoV-2 3CL Protease (NSP5) NSP5->IRF3_P Cleaves and promotes degradation of IRF3 GC376 This compound GC376->NSP5 Inhibits

Figure 4: SARS-CoV-2 3CL protease interference with the innate immune signaling pathway. (Within 100 characters)

By inhibiting the 3CL protease, this compound not only halts viral replication but may also restore the host's innate immune response, potentially reducing the inflammatory complications associated with severe COVID-19.

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that combination therapies involving this compound hold significant potential for the treatment of COVID-19. The synergistic and additive effects observed in preclinical studies highlight the promise of a multi-targeted antiviral strategy. Further research, including well-designed clinical trials, is warranted to evaluate the safety and efficacy of these combination regimens in humans. The development of such therapies could provide crucial tools in the ongoing management of the COVID-19 pandemic and future coronavirus outbreaks.

References

GC-376 for Feline Infectious Peritonitis: A Comparative Meta-Analysis of Clinical Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comparative meta-analysis of the clinical outcomes of GC-376, a 3C-like protease inhibitor, in the treatment of Feline Infectious Peritonitis (FIP). This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison with the alternative antiviral, GS-441524, supported by available clinical data.

Feline Infectious Peritonitis, a fatal coronavirus-induced disease in cats, has long been a challenge for veterinarians. The advent of targeted antiviral therapies has significantly altered the prognosis for this once-untreatable condition. This analysis focuses on this compound and its performance in clinical settings.

Mechanism of Action

This compound is a prodrug that is converted to the active aldehyde GC-373. It functions as a competitive inhibitor of the Feline Coronavirus (FCoV) 3C-like protease, an enzyme crucial for the cleavage of viral polyproteins and subsequent viral replication. By blocking this protease, this compound effectively halts the viral life cycle.[1]

Clinical Efficacy of this compound Monotherapy

A key field study provides the most comprehensive data on the use of this compound as a standalone treatment for FIP. The study involved 20 cats with naturally occurring FIP.

OutcomeNumber of Cats (n=20)Percentage
Initial Remission 1995%
Relapse after Initial Treatment 13 of 1968.4%
Long-term Remission (at publication) 735%

Data sourced from Pedersen et al. (2017) field trial of 20 cats with various forms of FIP.[2][3]

Comparative Analysis: this compound vs. GS-441524

GS-441524, a nucleoside analog that inhibits viral RNA synthesis, is another leading therapeutic for FIP. A direct head-to-head, large-scale clinical trial is lacking; however, data from separate and combination studies allow for a comparative overview.

MetricThis compound (Monotherapy)GS-441524 (Monotherapy)GS-441524 + this compound (Combination Therapy)
Total Subjects in Analysis 2065048
Overall Success/Remission Rate 35%84.6%93.8%

This compound data from Pedersen et al. (2017).[2][3] GS-441524 monotherapy and combination therapy data from a systematic review of 11 studies.[1][4]

Adverse Effects of this compound

Clinical studies have reported several adverse effects associated with this compound treatment.

Adverse EffectDescription
Injection Site Reactions Transient stinging upon injection, subcutaneous fibrosis, and localized hair loss have been noted.
Developmental Abnormalities in Young Cats In cats treated before 16-18 weeks of age, retarded development and abnormal eruption of permanent teeth have been observed.

Information on adverse effects is based on clinical trial observations.[3]

Experimental Protocols

This compound Administration Protocol

A representative protocol for this compound administration in a clinical trial setting is as follows:

  • Drug Formulation: this compound is typically dissolved in a solution for injection.

  • Dosage: 15 mg/kg of body weight.

  • Route of Administration: Subcutaneous (SC) injection.

  • Frequency: Every 12 hours (BID).

  • Treatment Duration: A minimum of 12 weeks. The duration may be extended based on clinical response and monitoring of blood parameters.

  • Monitoring: Regular monitoring of clinical signs, body weight, and hematological and biochemical parameters (e.g., CBC, serum protein levels) is crucial. Quantitative RT-qPCR can be used to monitor viral load.[5]

GS-441524 Administration Protocol (for comparison)

A typical protocol for GS-441524 administration is as follows:

  • Drug Formulation: Available in injectable and oral forms.

  • Dosage:

    • Non-neurological/non-ocular FIP: 4-6 mg/kg daily (SC) or ~10-15 mg/kg daily (oral).

    • Ocular FIP: 8 mg/kg daily (SC) or ~15-20 mg/kg daily (oral).

    • Neurological FIP: 10 mg/kg daily (SC) or a minimum of 10 mg/kg twice daily (oral).

  • Route of Administration: Subcutaneous (SC) injection or oral tablets.

  • Frequency: Once daily for SC injections; oral dosages may be administered once or twice daily.

  • Treatment Duration: Typically 12 weeks (84 days).

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial evaluating an antiviral treatment for FIP.

FIP_Clinical_Trial_Workflow start Patient Recruitment (Cats with Confirmed FIP) screening Initial Screening (Physical Exam, Bloodwork, Imaging, RT-qPCR) start->screening enrollment Enrollment in Study screening->enrollment treatment Treatment Administration (e.g., this compound at 15 mg/kg SC BID for 12 weeks) enrollment->treatment monitoring Regular Monitoring (Weekly/Bi-weekly Vet Visits, Bloodwork, Weight Checks) treatment->monitoring monitoring->treatment Continue Treatment end_of_treatment End of Treatment (12 weeks) monitoring->end_of_treatment Completion post_treatment_monitoring Post-Treatment Monitoring (Observation for Relapse) end_of_treatment->post_treatment_monitoring outcome Final Outcome Assessment post_treatment_monitoring->outcome remission Sustained Remission outcome->remission Success relapse Relapse outcome->relapse Failure

FIP Antiviral Clinical Trial Workflow

Signaling Pathway of this compound Action

The diagram below illustrates the mechanism of action for this compound in inhibiting Feline Coronavirus replication.

GC376_Mechanism_of_Action fcov_entry FCoV Enters Host Cell viral_rna Viral RNA Released fcov_entry->viral_rna translation Translation of Viral Polyproteins (pp1a, pp1ab) viral_rna->translation protease 3C-like Protease (3CLpro) translation->protease produces cleavage Polyprotein Cleavage protease->cleavage catalyzes functional_proteins Functional Viral Proteins cleavage->functional_proteins replication Viral Replication & Assembly functional_proteins->replication new_virions New Virions Released replication->new_virions gc376 This compound inhibition Inhibition gc376->inhibition inhibition->protease

This compound Mechanism of Action

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for GC-376

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the proper disposal of GC-376, an investigational antiviral protease inhibitor. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, it is imperative to be familiar with its properties and handling requirements.

Chemical and Physical Properties of this compound
PropertyValueReference
IUPAC Name sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate[1]
CAS Number 1416992-39-6[1]
Molecular Formula C₂₁H₃₀N₃NaO₈S[1]
Molar Mass 507.53 g·mol⁻¹[1]
Appearance SolidN/A
Solubility Soluble in DMSO[2]
Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE. However, as a minimum, the following should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Contaminated gloves must be changed as soon as possible.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A clean, buttoned lab coat must be worn to protect street clothing and skin.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator should be used within a certified chemical fume hood.

Step-by-Step Disposal Procedures for this compound

All waste generated from procedures involving this compound must be treated as hazardous chemical waste. Do not dispose of this compound, or materials contaminated with it, down the drain or in regular trash.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in the waste disposal process.

  • Unused or Expired this compound:

    • Keep in its original, properly labeled container.

    • If the original container is compromised, transfer to a new, compatible, and clearly labeled container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.

  • Contaminated Solid Waste:

    • This includes items such as gloves, absorbent pads, pipette tips, and empty vials.

    • Place all contaminated solid waste into a designated, leak-proof hazardous waste bag (typically a yellow bag inside a properly labeled container).[3]

  • Contaminated Liquid Waste:

    • This includes leftover solutions or media containing this compound.

    • Collect in a compatible, sealed, and shatter-resistant container. The container must be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration of this compound.

  • Contaminated Sharps:

    • Needles, syringes, and other sharps contaminated with this compound must be placed directly into a designated sharps container.[3]

Step 2: Spill Management

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate (if necessary): For large or highly concentrated spills, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the required PPE, including double gloves, eye protection, and a lab coat.

  • Contain the Spill: Cover the spill with an inert, non-flammable absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Clean the Area: Once absorbed, carefully collect the material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, and then wipe down with a suitable laboratory disinfectant.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Step 3: Storage and Labeling

Properly store and label all this compound waste containers while awaiting pickup.

  • Storage Location: Store waste in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated.

  • Container Integrity: Ensure all waste containers are sealed and in good condition.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and any associated hazard symbols.

Step 4: Final Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste management company.

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for arranging a hazardous waste pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.

The following diagram illustrates the logical workflow for the disposal of this compound.

GC376_Disposal_Workflow cluster_generation Waste Generation Point cluster_collection Segregation & Collection cluster_storage_disposal Storage & Final Disposal Unused_GC376 Unused/Expired This compound Original_Container Original/Labeled Container Unused_GC376->Original_Container Solid_Waste Contaminated Solids (Gloves, Vials) Yellow_Bag Hazardous Waste Bag (Yellow) Solid_Waste->Yellow_Bag Liquid_Waste Contaminated Liquids (Solutions, Media) Sealed_Container Sealed Liquid Waste Container Liquid_Waste->Sealed_Container Sharps_Waste Contaminated Sharps (Needles) Sharps_Container Sharps Container Sharps_Waste->Sharps_Container Storage Designated Hazardous Waste Storage Area Original_Container->Storage Yellow_Bag->Storage Sealed_Container->Storage Sharps_Container->Storage EHS_Pickup Arrange Pickup with EHS/Waste Vendor Storage->EHS_Pickup Final_Disposal Licensed Disposal Facility (e.g., Incineration) EHS_Pickup->Final_Disposal

Caption: this compound Disposal Workflow.

Experimental Protocol: In Vitro 3CL Protease Inhibition Assay

The following is a representative protocol for assessing the inhibitory activity of this compound against a 3C-like (3CL) protease, a common target for this class of antivirals.[2]

  • Preparation of Stock Solution: A 10 mM stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).[2]

  • Enzyme Incubation: The 3CL protease is incubated with varying concentrations of this compound (e.g., 0.01 to 50 µM) in an appropriate assay buffer for 30 minutes at 37°C. The final DMSO concentration should not exceed 1.5% (v/v).[2]

  • Substrate Addition: Following incubation, a fluorogenic substrate for the protease is added to the mixture.

  • Signal Detection: The reaction is incubated for 60 minutes at 37°C, and the resulting fluorescence is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the fluorescence signal against the inhibitor concentration.

This document serves as a foundational guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive and current information.

References

Essential Safety and Operational Guidelines for Handling GC-376

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Application, and Disposal of the Antiviral Compound GC-376.

This document provides crucial safety and logistical information for the handling of this compound, a potent 3C-like protease (3CLpro) inhibitor with significant antiviral activity against a broad spectrum of coronaviruses. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of experimental protocols.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form or when preparing stock solutions, the following personal protective equipment is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against accidental splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently, especially if contaminated.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted N95 or higher-level respirator is recommended to prevent inhalation of fine particles.

Operational Plan: Handling and Storage

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, consult the manufacturer's recommendations, which may include refrigeration or freezing.

Preparation of Stock Solutions: this compound is often supplied as a solid. Stock solutions are typically prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[1] Due to the potential for aerosolization of the powder, the initial weighing and dissolution should be performed in a chemical fume hood.

Quantitative Safety and Efficacy Data

The following table summarizes key quantitative data for this compound from various in vitro and in vivo studies. This information is critical for experimental design and risk assessment.

ParameterValueVirus/Cell LineSource
IC₅₀ (half-maximal inhibitory concentration)~1.11 µMPorcine Epidemic Diarrhea Virus (PEDV) 3CLpro[1]
IC₅₀ 0.15 µMTransmissible Gastroenteritis Virus (TGEV)
IC₅₀ 0.2 µMFeline Infectious Peritonitis Virus (FIPV)
EC₅₀ (half-maximal effective concentration)Not specifiedNot specified
CC₅₀ (half-maximal cytotoxic concentration)>50 µMNot specified

Experimental Protocols

In Vitro Antiviral Assay (General Protocol):

A common method to assess the antiviral activity of this compound involves a cell-based assay.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 cells for SARS-CoV-2) in 96-well plates and incubate until a confluent monolayer is formed.[1]

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A common starting concentration for a stock solution is 10 mM in DMSO.[2]

  • Virus Infection: Infect the cells with the target virus at a specific multiplicity of infection (MOI).

  • Treatment: After a period of viral adsorption, remove the virus inoculum and add the media containing the different concentrations of this compound.

  • Incubation: Incubate the plates for a specified period (e.g., 24-72 hours).

  • Endpoint Analysis: Assess the antiviral effect by a suitable method, such as:

    • Cytopathic Effect (CPE) Assay: Visually inspect the cells for virus-induced damage.

    • Plaque Reduction Assay: Stain the cells to visualize and count viral plaques.

    • MTT or other viability assays: Quantify the number of viable cells.[1]

    • RT-qPCR: Quantify the amount of viral RNA.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential health hazards.

  • Unused Compound: Unused solid this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and culture plates, should be considered contaminated and disposed of as chemical or biohazardous waste, depending on the nature of the experiment.

  • Liquid Waste: Liquid waste containing this compound, such as unused stock solutions or cell culture media from experiments, should be collected in a designated, labeled waste container and disposed of through a certified chemical waste disposal service.

Visual Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

GC376_Handling_Workflow This compound Handling Workflow cluster_prep Preparation Phase cluster_exp Experimentation Phase cluster_disposal Disposal Phase start Obtain this compound ppe Don Personal Protective Equipment (Gloves, Lab Coat, Eye Protection) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Solid this compound fume_hood->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) to prepare stock solution weigh->dissolve serial_dilution Perform Serial Dilutions dissolve->serial_dilution cell_treatment Treat Cells or Administer to Animal Model serial_dilution->cell_treatment incubation Incubation and Observation cell_treatment->incubation data_collection Data Collection and Analysis incubation->data_collection waste_segregation Segregate Waste: - Solid (tips, tubes) - Liquid (media, unused solutions) - Sharps data_collection->waste_segregation solid_waste Dispose of Solid Waste in Designated Chemical Waste Bin waste_segregation->solid_waste liquid_waste Collect Liquid Waste in Labeled Hazardous Waste Container waste_segregation->liquid_waste decontaminate Decontaminate Work Surfaces solid_waste->decontaminate liquid_waste->decontaminate remove_ppe Remove and Dispose of PPE Properly decontaminate->remove_ppe end End of Procedure remove_ppe->end

Caption: A logical workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.